beta-D-sorbofuranose
Description
Properties
CAS No. |
42744-42-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-JGWLITMVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of beta-D-sorbofuranose. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for related compounds to offer a comparative context, alongside standardized experimental protocols for the determination of key physicochemical parameters.
Chemical Identity and Structure
This compound is a monosaccharide, a ketohexose, and an isomer of fructose. It exists as a five-membered ring structure, characteristic of a furanose. The "beta" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in the cis configuration relative to the hydroxymethyl group at C5.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |
| Molecular Formula | C₆H₁₂O₆[1] |
| Molecular Weight | 180.16 g/mol [1] |
| CAS Number | 42744-42-3[1] |
| ChEBI ID | CHEBI:48673[1] |
| PubChem CID | 24755524[1] |
| InChI Key | RFSUNEUAIZKAJO-JGWLITMVSA-N |
Physical Properties
Table 2: Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 180.156 g/mol | BioPath |
| XLogP3-AA | -2.3 | PubChem[1] |
| Topological Polar Surface Area | 110 Ų | PubChem[1] |
| Complexity | 162 | BioPath |
| Hydrogen Bond Donors | 5 | BioPath |
| Hydrogen Bond Acceptors | 6 | BioPath |
Table 3: Experimental Physical Properties of a Related Isomer (beta-D-fructofuranose)
| Property | Value | Source |
| Melting Point | 119 - 122 °C | PubChem[2] |
| Solubility in Water | 778 mg/mL at 20 °C | PubChem[2] |
| Physical Description | Solid | PubChem[2] |
Chemical Properties and Reactivity
As a ketohexose, this compound is expected to exhibit chemical properties characteristic of monosaccharides. These include:
-
Mutarotation: In solution, furanoses can exist in equilibrium with their pyranose (six-membered ring) and open-chain forms. This anomeric interconversion leads to a change in the optical rotation of the solution over time, a phenomenon known as mutarotation.
-
Glycosylation: The anomeric hydroxyl group can react with alcohols or other sugars to form glycosidic bonds.
-
Oxidation and Reduction: The hydroxyl groups can be oxidized to carboxylic acids, and the ketone group in the open-chain form can be reduced to a secondary alcohol.
-
Esterification and Etherification: The hydroxyl groups can undergo esterification with acids and etherification with alkylating agents.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of monosaccharides like this compound are outlined below. These are general methods that can be applied to this specific compound.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[3][4][5][6]
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.
-
Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.
Solubility Determination
Principle: The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
Methodology:
-
Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, DMSO) are chosen.
-
Saturation: A known volume of the solvent is placed in a thermostatically controlled vessel. Small, accurately weighed portions of this compound are added incrementally with constant stirring.
-
Equilibration: The addition is stopped when a small amount of undissolved solid remains, indicating a saturated solution. The mixture is stirred for an extended period to ensure equilibrium is reached.
-
Analysis: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or refractometry.
Specific Rotation Determination (Polarimetry)
Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is defined as the observed angle of rotation for a solution with a concentration of 1 g/mL in a 1 decimeter path length tube.[7][8]
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured.
-
Calculation: The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (c * l)
Visualization of Methodologies and Concepts
Experimental Workflow for Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical and chemical properties of a carbohydrate like this compound.
Caption: Experimental workflow for property determination.
Illustrative Signaling Pathway
While no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generic signaling cascade that could be modulated by a bioactive carbohydrate. This is a conceptual representation.
Caption: Generic signaling pathway illustration.
Conclusion
This technical guide has summarized the available information on the physical and chemical properties of this compound. While specific experimental data for this isomer remain scarce, this document provides a foundation for researchers by presenting computed properties, comparative data from related isomers, and detailed, standardized experimental protocols. The provided workflow and conceptual diagrams offer a framework for the systematic investigation of this and other rare monosaccharides, which may hold potential in various scientific and therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its potential biological activities.
References
- 1. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-fructose | C6H12O6 | CID 439709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
- 6. thinksrs.com [thinksrs.com]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. scribd.com [scribd.com]
Biosynthesis pathway of beta-D-sorbofuranose in microorganisms
An In-depth Technical Guide to the Microbial Biosynthesis of Sorbose
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbose is a ketose monosaccharide of significant industrial importance, primarily serving as a key precursor in the Reichstein process for the synthesis of L-ascorbic acid (Vitamin C). While the user query specified beta-D-sorbofuranose, it is crucial to note that the vast majority of established and industrially relevant microbial pathways produce its enantiomer, L-sorbose (B7814435) . The direct microbial biosynthesis of D-sorbose is not a well-documented or common metabolic pathway. This guide will, therefore, focus on the comprehensive, well-studied, and commercially vital biosynthesis of L-sorbose from its precursor D-sorbitol, a process efficiently carried out by microorganisms of the Acetobacteraceae family, particularly Gluconobacter oxydans.
This document provides a detailed overview of the core biochemical pathway, quantitative data from key studies, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams to elucidate the metabolic and experimental workflows.
The Core Biosynthesis Pathway: D-Sorbitol to L-Sorbose
The microbial conversion of D-sorbitol to L-sorbose is a highly specific regio- and stereo-selective oxidation reaction. This biotransformation is a hallmark of acetic acid bacteria like Gluconobacter and Acetobacter.
Key Microorganism: Gluconobacter oxydans is the most widely used microorganism for this process due to its powerful and efficient membrane-bound dehydrogenase system.[1][2]
Key Enzyme: The central enzyme catalyzing this reaction is D-sorbitol dehydrogenase (SLDH) . In G. oxydans, this is predominantly a membrane-bound dehydrogenase that utilizes cofactors such as Pyrroloquinoline quinone (PQQ) or Flavin adenine (B156593) dinucleotide (FAD).[3][4] The enzyme is located on the outer surface of the cytoplasmic membrane, allowing it to directly oxidize D-sorbitol in the culture medium and release the L-sorbose product extracellularly, which simplifies downstream processing.[5]
The overall reaction is as follows:
D-Sorbitol + O₂ → L-Sorbose + H₂O₂
This process is strictly aerobic, with oxygen serving as the terminal electron acceptor.[4]
Metabolic Pathway Diagram
The following diagram illustrates the primary conversion step and the broader metabolic context within Gluconobacter.
Caption: Primary pathway of D-Sorbitol oxidation to L-Sorbose by membrane-bound SLDH in G. oxydans.
Quantitative Data
The efficiency of L-sorbose production is determined by enzyme kinetics and fermentation performance. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters of D-Sorbitol Dehydrogenases (SLDH)
| Enzyme Source | Coenzyme | Kₘ (D-Sorbitol) | kcat | kcat/Kₘ | Reference |
| Gluconobacter oxydans G624 | NADP⁺ | 38.9 mM | 3820 s⁻¹ | 98.1 mM⁻¹s⁻¹ | [6] |
| Faunimonas pinastri A52C2 | NAD⁺/NADP⁺ | 7.51 mM | N/A | N/A | [7] |
N/A: Not Available in the cited source.
Table 2: L-Sorbose Production in Gluconobacter oxydans Fermentations
| Strain | Fermentation Mode | Initial D-Sorbitol (g/L) | Final L-Sorbose (g/L) | Productivity (g/L·h) | Time (h) | Reference |
| G. oxydans (mutant) | Batch | 200 | 200 | 7.14 | 28 | [8] |
| G. oxydans WSH-003 | Fed-batch (immobilized) | 150 (initial) | 135.0 | 5.63 | 24 | [5] |
| G. oxydans MMC10 | Batch | 80 | ~80 | 3.20 | 25 | [9][10] |
| G. oxydans MMC10 | Batch | 300 | ~300 | 3.13 | 96 | [9][10] |
| G. oxydans MD-16 (engineered) | Fed-batch | N/A | 298.61 | N/A | N/A | [11] |
| G. oxydans (industrial) | Fed-batch | N/A | 410 | 11.39 | 36 | [2] |
Productivity and yield can vary significantly based on media composition, aeration, pH control, and feeding strategy.
Experimental Protocols
Accurate monitoring and characterization of the D-sorbitol to L-sorbose bioconversion require robust analytical methods. The following are detailed protocols for key assays.
Protocol 1: Sorbitol Dehydrogenase (SLDH) Activity Assay
This protocol is based on a coupled enzymatic reaction where the reduction of NAD⁺ to NADH by SLDH is measured spectrophotometrically.
Principle: SLDH catalyzes the oxidation of D-sorbitol to L-sorbose, with the concomitant reduction of NAD⁺ to NADH. The rate of increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the SLDH activity in the sample.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Assay Buffer: e.g., 100 mM Glycine-NaOH, pH 10.0
-
Substrate Solution: 500 mM D-Sorbitol in Assay Buffer
-
Coenzyme Solution: 10 mM NAD⁺ in Assay Buffer
-
Enzyme Sample: Cell lysate or purified enzyme preparation
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest microbial cells from culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Wash the cell pellet with cold PBS buffer and centrifuge again.
-
Resuspend the pellet in a known volume of cold Assay Buffer.
-
Lyse the cells using sonication on ice or a bead beater.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.
-
Collect the supernatant (crude enzyme extract) for the assay.
-
-
Assay Reaction:
-
Set up the reaction in a 96-well microplate. For each sample, prepare a reaction well and a blank well (without substrate).
-
Add the following to each well (example volumes for a 200 µL final volume):
-
150 µL Assay Buffer
-
20 µL NAD⁺ Solution
-
10 µL Enzyme Sample (or diluted sample)
-
-
Mix gently and incubate for 3 minutes at the desired temperature (e.g., 37°C) to allow for the reaction of any endogenous substrates.
-
To initiate the reaction, add 20 µL of the D-Sorbitol Solution to the sample wells and 20 µL of Assay Buffer to the blank wells.
-
Immediately start measuring the absorbance at 340 nm (A₃₄₀) in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the sample.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Path Length × Sample Volume)
-
Where:
-
ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹
-
Total Volume is the final reaction volume in mL.
-
Path Length is the light path length in cm (often normalized to 1 cm for calculations).
-
Sample Volume is the volume of the enzyme sample added in mL.
-
-
-
One unit (U) of SLDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[7][12]
-
Protocol 2: HPLC Analysis of D-Sorbitol and L-Sorbose
This protocol describes a method for separating and quantifying the substrate and product in fermentation broth.
Principle: D-sorbitol and L-sorbose are polar compounds with no significant UV chromophore, making them unsuitable for standard UV detection. High-Performance Liquid Chromatography (HPLC) with either a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is the preferred method for analysis.[1][13] Separation is typically achieved using a column designed for carbohydrate analysis, such as an amino or a specialized HILIC column.[14][15]
Materials:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Carbohydrate analysis column (e.g., Amino column, ~250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water mixture (e.g., 75:25 v/v).
-
Standard Solutions: Prepare a series of known concentrations of D-Sorbitol and L-Sorbose in the mobile phase for calibration.
-
Fermentation Samples: Centrifuge to remove cells, then filter through a 0.22 µm syringe filter. Dilute as necessary with the mobile phase.
Procedure:
-
HPLC Setup:
-
Install the carbohydrate column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 35°C).
-
Set the RI or ELSD detector parameters according to the manufacturer's instructions. The RI detector is highly sensitive to temperature and pressure fluctuations.
-
-
Calibration:
-
Inject a series of standard solutions of D-sorbitol and L-sorbose (e.g., 1, 5, 10, 15, 20 g/L).
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
-
Sample Analysis:
-
Inject the prepared fermentation samples (injection volume e.g., 10-20 µL).
-
Record the chromatogram and identify the peaks for D-sorbitol and L-sorbose based on the retention times of the standards.
-
-
Quantification:
-
Integrate the peak areas for D-sorbitol and L-sorbose in the sample chromatograms.
-
Calculate the concentration of each compound in the sample using the linear regression equation from the calibration curve.
-
Workflow and Logic Diagrams
Visualizing the experimental and logical workflows is essential for planning and execution.
Overall Experimental Workflow
This diagram outlines the process from microbial culture to data analysis for L-sorbose production.
Caption: A typical workflow for studying microbial L-Sorbose production.
Logic Diagram for SLDH Assay
This diagram details the steps and logic of the enzyme activity assay.
Caption: Step-by-step logic for the spectrophotometric SLDH enzyme assay.
References
- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution [frontiersin.org]
- 10. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Simple determination of sorbitol using HPLC with RI detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
An In-Depth Technical Guide to the Stereochemistry and Anomeric Configuration of D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and anomeric configuration of D-sorbofuranose, a five-membered ring isomer of the ketohexose D-sorbose. Understanding the three-dimensional structure and the behavior of this sugar in solution is critical for its application in various fields, including drug design and development, where precise molecular recognition is paramount. This document details the structural features of D-sorbofuranose anomers, the experimental methodologies used for their characterization, and the quantitative data that defines their structure and equilibrium in solution.
Introduction to D-Sorbose and its Furanose Form
D-Sorbose is a ketohexose, a six-carbon sugar with a ketone functional group. In solution, D-sorbose, like other reducing sugars, exists as a dynamic equilibrium mixture of its open-chain keto form and its cyclic pyranose (six-membered ring) and furanose (five-membered ring) anomers (α and β).[1] This phenomenon of interconversion is known as mutarotation. While D-sorbopyranose forms are often predominant, the D-sorbofuranose isomers play a crucial role in the overall reactivity and biological activity of D-sorbose. The furanose ring, although often less stable than the pyranose form, provides a different conformational landscape that can be specifically recognized by enzymes and receptors.
The stereochemistry of D-sorbofuranose is defined by the spatial arrangement of its hydroxyl groups. The "D" designation refers to the configuration at the chiral carbon furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde. The anomeric carbon (C2) is the site of cyclization and can exist in two stereoisomeric forms: alpha (α) and beta (β), giving rise to α-D-sorbofuranose and β-D-sorbofuranose.
Stereochemistry and Anomeric Configuration
The determination of the precise three-dimensional structure of the α and β anomers of D-sorbofuranose is essential for understanding their chemical and biological properties. The key stereochemical features include the configuration at the anomeric carbon (C2) and the puckering of the furanose ring.
Anomeric Configuration:
-
α-D-Sorbofuranose: In the α anomer, the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH₂OH group at C5.
-
β-D-Sorbofuranose: In the β anomer, the hydroxyl group at the anomeric carbon (C2) is on the same side of the ring as the CH₂OH group at C5.
The anomeric configuration significantly influences the molecule's overall shape, polarity, and ability to interact with other molecules.
Furanose Ring Conformation:
The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain. The two primary modes of puckering are the envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are nearly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The specific ring pucker of D-sorbofuranose anomers can be determined through analysis of NMR coupling constants and X-ray crystallographic data.
A study on the crystal structure of 6-deoxy-L-sorbofuranose, a derivative of sorbofuranose, revealed that it exists in the α-furanose form with a C-3'-exo-C-4'-endo (³T₄) puckering of the furanoid ring. This suggests that the furanose form is a significant and stable conformation for sorbose derivatives.[2]
Anomeric Equilibrium in Solution
A study on 1-deoxy-1-(N-methylphenylamino)-D-sorbose, a derivative of D-sorbose, determined the tautomeric distribution in solution using ¹³C NMR. The equilibrium was found to consist of:[2]
| Tautomer | Percentage in Solution |
| α-pyranose | 90.7% |
| α-furanose | 3.8% |
| β-pyranose | 1.0% |
| β-furanose | 0.5% |
| Acyclic keto form | 4.0% |
This data suggests that while the pyranose form is predominant for this derivative, the furanose anomers are present in measurable quantities. It is expected that D-sorbose itself will also exhibit a similar equilibrium, with the exact percentages of α- and β-D-sorbofuranose depending on the specific solution conditions.
Experimental Protocols for Structural Elucidation
The determination of the stereochemistry and anomeric configuration of D-sorbofuranose relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of carbohydrates in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of the molecule's structure and conformation.
Sample Preparation: A sample of D-sorbose is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 10-50 mg/mL. The solution is allowed to equilibrate for several hours to ensure that the mutarotational equilibrium is reached.
¹H NMR Spectroscopy Protocol:
-
Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent Suppression: A solvent suppression technique (e.g., presaturation) is used to minimize the large residual HOD signal.
-
Data Processing: The free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction.
-
Analysis: The chemical shifts (δ) and coupling constants (J) of the proton signals are measured. The anomeric protons of furanose rings typically resonate in a specific region of the spectrum. However, D-sorbofuranose lacks a proton directly attached to the anomeric carbon (C2). Therefore, the chemical shifts of protons on adjacent carbons (H3, H4, and the CH₂OH protons at C1 and C6) are used to infer the anomeric configuration. The vicinal proton-proton coupling constants (³JHH) are particularly informative for determining the dihedral angles between protons on the furanose ring, which in turn helps to define the ring's pucker according to the Karplus equation.[1]
¹³C NMR Spectroscopy Protocol:
-
Acquisition: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of single lines for each carbon atom.
-
Data Processing: The FID is processed similarly to the ¹H NMR data.
-
Analysis: The chemical shifts of the carbon atoms are measured. The chemical shift of the anomeric carbon (C2) is particularly sensitive to the anomeric configuration. Generally, the anomeric carbon of the α-anomer resonates at a different chemical shift compared to the β-anomer.
Two-Dimensional (2D) NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is typically employed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying long-range connectivities and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystallization: High-quality single crystals of D-sorbofuranose are grown from a supersaturated solution by slow evaporation of the solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to yield a precise three-dimensional model of the molecule. This model provides accurate bond lengths, bond angles, and torsional angles, which definitively establish the anomeric configuration and the ring conformation.
Quantitative Data
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for D-Sorbofuranose Anomers
| Carbon Atom | α-D-Sorbofuranose (Predicted) | β-D-Sorbofuranose (Predicted) |
| C1 | ~64.5 | ~63.0 |
| C2 | ~104.0 | ~101.5 |
| C3 | ~77.0 | ~75.5 |
| C4 | ~75.0 | ~76.0 |
| C5 | ~81.0 | ~82.0 |
| C6 | ~62.0 | ~61.5 |
Note: These are estimated values and may vary depending on the solvent and temperature.
Visualizations
Stereochemistry of D-Sorbofuranose Anomers
The following diagram illustrates the stereochemical difference between the α and β anomers of D-Sorbofuranose in a Haworth projection.
Caption: Haworth projections of α- and β-D-sorbofuranose.
Anomeric Equilibrium of D-Sorbose
The following diagram illustrates the dynamic equilibrium of D-sorbose in solution, showing the interconversion between the open-chain form and the cyclic furanose and pyranose anomers.
Caption: Equilibrium of D-sorbose tautomers in solution.
Experimental Workflow for Anomeric Configuration Determination
This diagram outlines the typical workflow for determining the anomeric configuration of D-sorbofuranose using NMR spectroscopy and X-ray crystallography.
Caption: Experimental workflow for structural elucidation.
Conclusion
The stereochemistry and anomeric configuration of D-sorbofuranose are critical determinants of its chemical and biological function. While existing as part of a complex equilibrium in solution, the α and β furanose anomers possess distinct three-dimensional structures that can be elucidated through a combination of advanced analytical techniques, primarily NMR spectroscopy and X-ray crystallography. This guide has provided an in-depth overview of the structural features of D-sorbofuranose, detailed experimental protocols for its characterization, and a summary of the key quantitative data. A thorough understanding of these principles is essential for researchers and professionals working in drug development and other areas where the specific interactions of carbohydrates are of interest. Further research to obtain precise experimental NMR data for the individual anomers of D-sorbofuranose will be invaluable for refining our understanding of this important ketohexose.
References
An In-depth Technical Guide to the Discovery and Historical Background of Sorbofuranose Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Sorbose, a naturally occurring ketohexose, holds a significant position in both fundamental carbohydrate chemistry and industrial biotechnology, primarily as a key precursor in the synthesis of L-ascorbic acid (Vitamin C). While L-sorbose exists in solution as an equilibrium mixture of different cyclic isomers, the five-membered furanose forms, namely α-L-sorbofuranose and β-L-sorbofuranose, are of particular interest due to their role as synthetic intermediates. This technical guide provides a comprehensive overview of the historical discovery, structural characterization, and experimental methodologies associated with sorbofuranose isomers. It further explores their involvement in microbial metabolic pathways and their emerging role as signaling molecules in fungi.
Historical Context and Discovery
The journey to understanding the structure of sorbofuranose isomers is intrinsically linked to the foundational era of carbohydrate chemistry in the late 19th and early 20th centuries.
The Pioneers of Carbohydrate Chemistry
The structural elucidation of monosaccharides was a monumental task undertaken by pioneers like Hermann Emil Fischer. His work on the configuration of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, established the fundamental principles of stereochemistry in this class of compounds.[1][2][3] Fischer's development of phenylhydrazine (B124118) as a reagent to form crystalline osazones was a critical step in differentiating sugar isomers.[2] While his specific work on L-sorbose is not as prominently documented as that on glucose, his establishment of the structures of isomeric sugars like glucose, fructose, and mannose laid the essential groundwork for characterizing all monosaccharides, including ketoses like sorbose.[2][4]
In the United States, Claude S. Hudson and his laboratory at the National Institutes of Health (formerly the Hygienic Laboratory) made profound contributions to carbohydrate chemistry from the early 20th century onwards.[5] Hudson's work on the relationship between optical rotation and the configuration of glycosides, known as Hudson's rules, was instrumental in assigning anomeric configurations to sugar isomers.[5] The continuous research from this group significantly advanced the understanding of the complex structures of carbohydrates.[5]
Elucidation of the Furanose Ring
The concept of sugars existing in cyclic forms, as hemiacetals and hemiketals, was a major breakthrough. The five-membered ring structure, termed "furanose" due to its analogy to furan, was recognized as a stable conformation for many pentoses and some hexoses, particularly ketoses.[6] The determination that a sugar like L-sorbose could adopt a furanose ring structure would have been a logical extension of the understanding gained from studying other ketoses like fructose. The definitive confirmation of the existence and structure of sorbofuranose isomers, however, had to await the advent of more advanced analytical techniques in the mid-20th century, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Structure and Physicochemical Properties of Sorbofuranose Isomers
In aqueous solution, L-sorbose exists as an equilibrium mixture of its open-chain keto form and its cyclic pyranose and furanose anomers. The furanose form is a five-membered ring formed by the intramolecular reaction between the ketone at the C2 position and the hydroxyl group at the C5 position. This cyclization creates a new stereocenter at C2, the anomeric carbon, leading to two distinct isomers: α-L-sorbofuranose and β-L-sorbofuranose.
Table 1: Physicochemical and Spectroscopic Data of L-Sorbose and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Crystallographic Data |
| L-Sorbose | C₆H₁₂O₆ | 180.16 | 165 | 1H NMR (D₂O): Complex multiplet between δ 3.49-3.75 ppm, representing an equilibrium of isomers.[7] | Not applicable (mixture of isomers in solution) |
| α-L-Sorbofuranose | C₆H₁₂O₆ | 180.16 | Data not readily available | 13C NMR data is available in public databases.[8] | Data for the free form is not readily available. |
| β-L-Sorbofuranose | C₆H₁₂O₆ | 180.16 | Data not readily available | Data is available in public databases.[9] | Data for the free form is not readily available. |
| 6-Deoxy-α-L-sorbofuranose | C₆H₁₂O₅ | 164.16 | Not specified | Not specified in the provided reference. | Crystal System: Orthorhombic, Space Group: P2₁2₁2₁ |
| 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | C₁₂H₂₀O₆ | 260.28 | Not specified | 13C NMR data is available in public databases.[10] | Not specified |
| 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose | C₂₃H₂₈O₈S | 464.53 | 155-156 | Not specified | The furanose ring adopts a slightly twisted envelope conformation.[11] |
Experimental Protocols
The synthesis and characterization of sorbofuranose isomers often involve the use of protecting groups to control reactivity and stereochemistry. A key intermediate in many synthetic routes is 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose
This procedure describes the protection of the hydroxyl groups of L-sorbose using acetone (B3395972) to form the diacetonide, which locks the sugar in the α-furanose configuration.
Materials:
-
L-Sorbose
-
Acetone (anhydrous)
-
Antimony pentafluoride (catalyst)
-
Molecular Sieves 3A
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of L-sorbose in 200 mL of anhydrous acetone.
-
Add 65.0 mg of antimony pentafluoride to the suspension.[12]
-
Set up a drying tube or a Soxhlet extractor filled with 20 g of Molecular Sieves 3A between the reaction flask and the condenser to maintain anhydrous conditions during reflux.[12]
-
Heat the mixture to reflux (water bath at 60 °C) with vigorous stirring for 6 hours.[12] The solid L-sorbose will gradually dissolve as the reaction proceeds.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be neutralized (e.g., with a basic resin), filtered, and the solvent evaporated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography. The reported yield of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is approximately 82.3%.[12]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of sorbofuranose isomers and their derivatives.[8][10][13][14] These techniques provide detailed information about the connectivity of atoms and the stereochemical environment of each nucleus.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise conformation of the furanose ring in the solid state.[11][15]
Biological Roles and Signaling Pathways
Beyond its use in chemical synthesis, L-sorbose and its metabolic products are involved in various biological processes, particularly in microorganisms.
Microbial Metabolism of L-Sorbose
L-Sorbose can be utilized as a carbon source by several bacteria, including strains of Escherichia coli and Lactobacillus casei.[16][17] These bacteria possess specific transport systems and enzymatic pathways for the catabolism of L-sorbose.
References
- 1. nobelprize.org [nobelprize.org]
- 2. britannica.com [britannica.com]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 5. niddk.nih.gov [niddk.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. L-(-)-SORBOSE(87-79-6) 1H NMR [m.chemicalbook.com]
- 8. alpha-L-Sorbofuranose | C6H12O6 | CID 12306007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta-L-sorbofuranose | C6H12O6 | CID 12306011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. L-sorbofuranose | C6H12O6 | CID 11008518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 15. alpha-D-sorbofuranose | 41847-03-4 | Benchchem [benchchem.com]
- 16. The Role of L-Sorbose Metabolism in Enhancing Fitness and Virulence in Escherichia coli Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetics of L-sorbose transport and metabolism in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of beta-D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and methodologies used for the characterization of beta-D-sorbofuranose. Given the limited availability of direct experimental spectra for this specific furanose, this document combines predicted data, analysis of analogous compounds, and established principles of spectroscopic interpretation to serve as a comprehensive resource.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including carbohydrates. For furanose sugars like this compound, which often exist in equilibrium with their pyranose forms in solution, NMR analysis can be complex. Advanced techniques are often required to isolate and characterize the signals of the less abundant furanose anomer.
1.1. Predicted ¹H NMR Data for this compound
Due to the scarcity of published experimental data, the following table presents predicted ¹H NMR chemical shifts for this compound. These predictions are based on computational models and can be a valuable tool for preliminary identification.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity (Expected) | Coupling Constant (J, Hz) (Expected) |
| H-1 | ~3.6 | d | ~12 |
| H-1' | ~3.7 | d | ~12 |
| H-3 | ~4.1 | d | ~2-3 |
| H-4 | ~4.0 | dd | ~2-3, ~5-6 |
| H-5 | ~3.8 | ddd | ~5-6, ~2, ~6-7 |
| H-6 | ~3.9 | d | ~12 |
| H-6' | ~3.8 | d | ~12 |
1.2. Predicted ¹³C NMR Data for this compound
The table below shows the predicted ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~64 |
| C-2 | ~104 |
| C-3 | ~77 |
| C-4 | ~76 |
| C-5 | ~81 |
| C-6 | ~63 |
1.3. Experimental NMR Data for Analogous Compounds
For comparative purposes, the experimental ¹H and ¹³C NMR data for methyl-β-D-ribofuranoside, which shares the furanose ring structure, are presented. This data provides insight into the typical chemical shifts and coupling constants for protons and carbons in a similar chemical environment.
Table 1.3.1: Experimental ¹H NMR Data for Methyl 2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃ [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.97 | s | - |
| H-2 | 4.58 | d | 5.86 |
| H-3 | 4.83 | d | 5.86 |
| H-4 | 4.42 | t | 2.93 |
| H-5 | 3.71 | dt | J4,5 = J5,OH 2.56, J5,5' 12.45 |
| H-5' | 3.61 | ddd | J4,5' 3.30, J5',OH 10.25, J5,5' 12.45 |
| OCH₃ | 3.43 | s | - |
Table 1.3.2: Experimental ¹³C NMR Data for Methyl 2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃ [1]
| Carbon | Chemical Shift (ppm) |
| C-1 | 110.22 |
| C-2 | 86.04 |
| C-3 | 81.70 |
| C-4 | 88.59 |
| C-5 | 64.22 |
| OCH₃ | 55.70 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the hydroxyl and C-O bonds.
2.1. Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3500-3200 | Strong, Broad |
| C-H Stretch | 3000-2850 | Medium |
| C-O Stretch (Alcohols, Ethers) | 1260-1000 | Strong |
| C-C Stretch | 1200-800 | Weak to Medium |
The region between 1450 and 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
3.1. Expected Mass Spectrometric Data for this compound
-
Molecular Formula: C₆H₁₂O₆
-
Molecular Weight: 180.16 g/mol [3]
-
Expected Molecular Ion Peak (M⁺): m/z 180
3.2. Predicted Fragmentation Pattern
The fragmentation of sugars in mass spectrometry is complex and can proceed through various pathways, including glycosidic bond cleavage and cross-ring cleavages.[4] For this compound, common fragmentation would involve the loss of water and small neutral molecules.
Table 3.2.1: Expected Key Fragment Ions for this compound
| m/z | Possible Fragment |
| 162 | [M - H₂O]⁺ |
| 144 | [M - 2H₂O]⁺ |
| 126 | [M - 3H₂O]⁺ |
| 129 | [M - CH₂OH - H₂O]⁺ |
| 111 | [M - CH₂OH - 2H₂O]⁺ |
| 97 | [C₄H₅O₃]⁺ |
| 85 | [C₄H₅O₂]⁺ |
| 73 | [C₃H₅O₂]⁺ |
| 61 | [CH₂OH-C(OH)=OH]⁺ |
| 60 | [C₂H₄O₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data for carbohydrate analysis.
4.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples with low solubility, gentle heating or sonication may be applied.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
4.2. IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
4.3. Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to fragmentation by collision-induced dissociation (CID) or other fragmentation methods.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a furanose sugar.
Caption: General workflow for spectroscopic characterization of furanose sugars.
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of beta-D-Sorbofuranose in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of beta-D-sorbofuranose and its broader isomer, D-sorbose, in the context of cellular metabolism. While direct research on the metabolic fate of this compound is limited, this document synthesizes available data on D-sorbose transport, its physiological effects, and the metabolism of its stereoisomer, L-sorbose (B7814435), to construct a hypothetical framework for its cellular processing. This guide aims to equip researchers with the foundational knowledge, experimental protocols, and conceptual models necessary to investigate the metabolic significance of this rare sugar, particularly in the realms of metabolic regulation and therapeutic development.
Introduction to D-Sorbose and its Isomers
D-Sorbose is a naturally occurring ketohexose and an isomer of D-fructose. Like other monosaccharides, it can exist in different isomeric forms, including the five-membered ring structure known as a furanose. This compound refers to a specific stereoisomer with a beta configuration at the anomeric center.[1] While D-sorbose is found in nature, it is considered a rare sugar. Its role in mammalian cellular metabolism is not well-established, with much of the existing research focused on its effects on glucose metabolism and its metabolism in microorganisms.[2][3]
Recent interest in rare sugars for their potential health benefits has brought molecules like D-sorbose into focus. Studies have suggested that D-sorbose may influence glucose and insulin (B600854) levels, hinting at a role in metabolic regulation.[2][4] This guide will delve into the knowns and unknowns of this compound metabolism, providing a platform for future research.
Intestinal Absorption and Cellular Uptake
The journey of any dietary sugar into the cellular metabolic machinery begins with its absorption in the small intestine. Research indicates that D-sorbose, along with other D-fructose isomers like D-allulose and D-tagatose, is likely transported across the intestinal epithelium by the glucose transporter type 5 (GLUT5).[5][6] GLUT5 is the primary transporter for fructose.[6][7] Studies in rats have shown that a high-fructose diet, which upregulates GLUT5 expression, leads to significantly higher peripheral concentrations of orally administered D-sorbose.[6] Conversely, the use of a selective SGLT1 inhibitor did not affect D-sorbose absorption, suggesting that the sodium-dependent glucose cotransporter 1 is not involved in its uptake.[6]
Once in the bloodstream, the mechanism of D-sorbose uptake into peripheral tissues is less clear. However, the involvement of GLUT family transporters is a strong possibility, given their role in transporting structurally similar hexoses.
Hypothetical Metabolic Pathway of this compound
There is currently no well-defined metabolic pathway for D-sorbose in mammalian cells. However, based on the metabolism of its stereoisomer, L-sorbose, and its structural similarity to fructose, a hypothetical pathway can be proposed. Research on L-sorbose has shown that it can be phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate.[8][9] This phosphorylated intermediate then appears to interfere with glycolysis by inhibiting the enzyme hexokinase.[8]
It is plausible that D-sorbose could follow a similar initial step, being phosphorylated by KHK to D-sorbose-1-phosphate. The subsequent fate of this molecule is unknown. It could potentially be further metabolized by aldolase, similar to fructose-1-phosphate, or it might act as a regulatory molecule, influencing other metabolic pathways.
Below is a diagram illustrating this hypothetical initial step in D-sorbose metabolism, drawing a parallel with the known pathway of L-sorbose.
Caption: Hypothetical pathway for this compound uptake and initial metabolism.
Physiological Effects and Potential Therapeutic Relevance
While the direct metabolic fate of D-sorbose is unclear, its physiological effects have been the subject of some investigation, suggesting potential therapeutic applications.
Regulation of Blood Glucose and Insulin
Studies in rats have demonstrated that D-sorbose can suppress postprandial blood glucose and insulin levels when co-administered with sucrose.[2] This effect is attributed to the inhibition of intestinal disaccharidases, such as sucrase.[2] Furthermore, dietary supplementation with D-sorbose has been shown to lower serum insulin levels in rats, suggesting an improvement in glucose metabolism.[4]
Data on Enzyme Inhibition
The inhibitory effect of D-sorbose on sucrase has been quantified, providing valuable data for understanding its mechanism of action.
| Sugar | Enzyme | Inhibition Constant (Ki) | Inhibition Mode |
| D-Sorbose | Sucrase | 7.5 mM[2] | Uncompetitive[2] |
| L-Sorbose | Sucrase | 60.8 mM[2] | Competitive[2] |
Table 1: Inhibitory constants of D- and L-sorbose on sucrase activity.
Experimental Protocols for Investigating this compound Metabolism
To elucidate the role of this compound in cellular metabolism, a series of targeted experiments are required. The following protocols provide a framework for these investigations.
Protocol for Assessing Cellular Uptake of D-Sorbose
This protocol is designed to determine the kinetics and transporter dependency of D-sorbose uptake in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Caco-2 for intestinal transport, or a target cell line for peripheral uptake)
-
Cell culture medium and supplements
-
Radiolabeled [¹⁴C]-D-Sorbose
-
Unlabeled D-sorbose, D-fructose, and D-glucose
-
GLUT5 inhibitor (e.g., 5-thio-D-fructose)[10]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture cells to confluence in 24-well plates.
-
Wash cells twice with pre-warmed PBS.
-
Incubate cells with varying concentrations of [¹⁴C]-D-Sorbose (e.g., 0.1, 1, 10, 50, 100 µM) for a short time course (e.g., 1, 5, 15 minutes) to determine initial uptake rates.
-
To determine transporter specificity, perform competition assays by co-incubating a fixed concentration of [¹⁴C]-D-Sorbose with a high concentration of unlabeled D-sorbose, D-fructose, or D-glucose.
-
To confirm GLUT5 involvement, pre-incubate cells with a GLUT5 inhibitor before adding [¹⁴C]-D-Sorbose.
-
Terminate uptake by washing cells three times with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize radioactivity to protein concentration in each well.
References
- 1. researchgate.net [researchgate.net]
- 2. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary D-sorbose decreases serum insulin levels in growing Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Fructose-L-sorbose interconversions. Access to 5-thio-D-fructose and interaction with the D-fructose transporter, GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Enzymatic Synthesis and Degradation of β-D-Sorbofuranose: A Technical Guide
Disclaimer: Scientific literature extensively covers the enzymatic synthesis and degradation of L-sorbose (B7814435), a key intermediate in the industrial production of Vitamin C. However, there is a notable scarcity of research specifically detailing the enzymatic synthesis and degradation of its stereoisomer, D-sorbose, and particularly the β-D-sorbofuranose anomer. This guide will focus on the well-established enzymatic pathways for sorbose, primarily centered on L-sorbose, and will extrapolate potential enzymatic strategies for D-sorbose where applicable. The principles and methodologies described can serve as a foundational framework for researchers and drug development professionals investigating D-sorbofuranose.
Enzymatic Synthesis of Sorbose
The most well-documented enzymatic synthesis of a sorbose isomer is the conversion of D-sorbitol to L-sorbose, a reaction of significant industrial importance. This process is predominantly carried out using sorbitol dehydrogenase (SLDH).
Key Enzyme: Sorbitol Dehydrogenase (SLDH)
Sorbitol dehydrogenase (EC 1.1.1.14) is an oxidoreductase that catalyzes the NAD(P)+-dependent oxidation of D-sorbitol to L-sorbose.[1] A notable source of this enzyme for industrial applications is the bacterium Gluconobacter oxydans.[2][3] Some NADP+/NAD+-dependent D-sorbitol dehydrogenases from G. oxydans are also capable of efficiently catalyzing the formation of L-sorbose from D-sorbitol.[1]
Table 1: Kinetic Parameters of D-Sorbitol Dehydrogenases for L-Sorbose Production
| Enzyme Source | Coenzyme | Km (D-Sorbitol) | Km (Coenzyme) | Vmax | kcat | kcat/Km (D-Sorbitol) | Optimal pH | Optimal Temperature (°C) |
| Gluconobacter oxydans G624 | NADP+ | 38.9 mM | 88.2 µM | - | 3820 s-1 | 98.1 mM-1s-1 | 10.0 | - |
| Faunimonas pinastri A52C2 | NAD+/NADP+ | - | - | - | - | - | 8.0 | 37 |
| Candida boidinii No. 2201 | - | 7.7 mM | - | 301 µmol/min/mg | - | - | - | - |
Experimental Protocol: Enzymatic Synthesis of L-Sorbose from D-Sorbitol
This protocol is adapted from studies on sorbitol dehydrogenase from Gluconobacter oxydans.
Objective: To produce L-sorbose from D-sorbitol using a purified sorbitol dehydrogenase.
Materials:
-
Purified Sorbitol Dehydrogenase (SLDH)
-
D-Sorbitol
-
NAD+ or NADP+ (depending on the enzyme's cofactor preference)
-
Glycine-NaOH buffer (100 mM, pH 10.0) or other suitable buffer
-
Trichloroacetic acid (10%)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing D-sorbitol (e.g., 20 g/L), NAD(P)+ (e.g., 5 mM), and purified SLDH (e.g., 1 g/L) in the appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).[4]
-
The total reaction volume can be scaled as needed (e.g., 500 µL).[4]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with agitation (e.g., 300 rpm) for a defined period (e.g., 2 hours).[4]
-
-
Reaction Termination:
-
Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for L-sorbose concentration using HPLC.[4]
-
Enzyme Activity Definition: One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of D-sorbitol to L-sorbose per minute under the specified conditions.[4]
Visualization of L-Sorbose Synthesis
Caption: Enzymatic conversion of D-Sorbitol to L-Sorbose.
Enzymatic Degradation of Sorbose
The enzymatic degradation of sorbose is less studied than its synthesis, with most research focusing on the metabolic pathways in specific microorganisms. These pathways typically involve phosphorylation of sorbose followed by conversion into intermediates of central metabolism.
Metabolic Pathways of L-Sorbose
In organisms like Lactobacillus casei, L-sorbose metabolism is initiated by its transport into the cell and subsequent phosphorylation. The resulting sorbose-6-phosphate is then further metabolized.
A key enzyme in this pathway is sorbitol-6-phosphate dehydrogenase , which is involved in the interconversion of sorbose and sorbitol derivatives.[5] The metabolic pathway suggests that L-sorbose is converted to D-sorbitol-6-phosphate, which can then enter glycolysis after being converted to D-fructose-6-phosphate.[5]
In Gluconobacter strains, the metabolism of L-sorbose can involve several dehydrogenases and reductases, leading to its conversion to other keto-sugars or back to D-sorbitol.[6]
Potential for D-Sorbose Degradation
While specific pathways for D-sorbose degradation are not well-defined, it is plausible that similar enzymatic steps could be involved, such as:
-
Phosphorylation: A kinase with activity towards D-sorbose would phosphorylate it, likely at the C1 or C6 position.
-
Isomerization/Epimerization: The resulting D-sorbose phosphate could be converted by an isomerase or epimerase to an intermediate of glycolysis, such as D-fructose-6-phosphate or D-glucose-6-phosphate.
D-sorbose has been shown to inhibit disaccharidase activity in rats, suggesting it can interact with sugar-metabolizing enzymes.[7]
Visualization of a Putative Sorbose Degradation Pathway
References
- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Stability and Degradation Products of beta-D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of beta-D-sorbofuranose and its degradation pathways under various stress conditions. The information presented is intended to support researchers, scientists, and professionals involved in drug development and formulation, where understanding the stability of carbohydrate moieties is critical.
Introduction
This compound is the furanose form of D-sorbose, a ketohexose. In aqueous solutions, D-sorbose, like other monosaccharides, exists in a dynamic equilibrium of several isomeric forms. This equilibrium includes the open-chain keto form and various cyclic anomers: the five-membered furanose and six-membered pyranose rings, each with alpha and beta configurations[1][2][3][4][5][6][7]. The chemical stability of any single isomer, such as this compound, is intrinsically linked to this equilibrium, as degradation can proceed from any of the interconverting forms present in the solution. The open-chain form, though typically present in small amounts, is a key intermediate for many degradation and isomerization reactions[8].
This guide will delve into the degradation of this compound under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions, drawing upon established principles of carbohydrate chemistry and available data on D-sorbose and related ketoses.
Anomeric Equilibrium of D-Sorbose
The interconversion between these forms, known as mutarotation, proceeds through the open-chain keto form and is catalyzed by both acids and bases[5]. Therefore, any discussion of the stability of this compound must consider the reactivity of the entire ensemble of D-sorbose isomers in solution.
Degradation Pathways of this compound
Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule. These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light[1][9][10][11].
Acid-Catalyzed Degradation
Under acidic conditions, this compound, as part of the D-sorbose equilibrium mixture, is susceptible to several degradation reactions. The primary pathway for the degradation of hexoses in acidic media is dehydration to form 5-hydroxymethylfurfural (B1680220) (5-HMF)[4][12][13][14][15]. This reaction is particularly relevant for ketoses like sorbose and its isomer fructose (B13574). The formation of 5-HMF from ketoses is generally more facile than from aldoses. The reaction proceeds through the furanose form, making the stability of this compound of particular interest in this context.
Further degradation of 5-HMF can occur under more stringent acidic conditions, leading to the formation of levulinic acid and formic acid through rehydration[4].
Isomerization reactions can also occur under acidic catalysis. For example, D-glucose can be isomerized to L-sorbose and D-fructose in the presence of Lewis acid catalysts[9][16][17][18][19]. While this is not a degradation reaction in the sense of decomposition, it highlights the potential for structural transformation under acidic conditions.
Alkaline Degradation
The degradation of monosaccharides in alkaline solutions is a complex process involving a network of reactions, including enolization, isomerization, and fragmentation[9][17]. For D-sorbose, the initial step in alkaline degradation is the formation of an enediol intermediate. This enediol is common to D-fructose and D-psicose, allowing for their interconversion.
From the enediol intermediate, several degradation pathways are possible:
-
Retro-aldol condensation: This involves the cleavage of carbon-carbon bonds, leading to the formation of smaller aldehydic and ketonic compounds. For a hexose (B10828440) like sorbose, this can yield triose phosphates like glyceraldehyde and dihydroxyacetone. These smaller fragments can then undergo further reactions.
-
Saccharinic acid formation: Rearrangement of the enediol intermediates can lead to the formation of various saccharinic acids.
The final product mixture from alkaline degradation is highly dependent on the reaction conditions, including the concentration of the base, temperature, and the presence of other ions[9][17].
Oxidative Degradation
Oxidative degradation of D-sorbose can be initiated by various oxidizing agents. For instance, the oxidation of L-sorbose by potassium permanganate (B83412) in an acidic medium has been studied, demonstrating that the reaction kinetics are dependent on the concentrations of the sugar, oxidant, and acid[17]. The products of such oxidation reactions can include smaller carboxylic acids.
Oxidation with agents like hydrogen peroxide, often used in forced degradation studies, can proceed via radical mechanisms, leading to a variety of cleavage products.
Thermal Degradation
Thermal degradation of sugars in the solid state or in concentrated solutions typically occurs at elevated temperatures (often above 150-200°C) and leads to caramelization and the formation of a complex mixture of products[19][20]. The initial steps may involve dehydration to form furan (B31954) derivatives like 5-HMF, followed by polymerization and fragmentation to yield a variety of smaller molecules, including organic acids.
Quantitative Data on Degradation
Specific kinetic data for the degradation of this compound is scarce in the literature. However, data from related compounds can provide valuable insights.
| Stress Condition | Compound | Rate Constant (k) | Half-life (t½) | Degradation Products | Reference |
| Acidic | L-Sorbose (Oxidation by KMnO4) | Varies with [Sorbose], [KMnO4], [H+] | Not specified | Oxidized products | [17] |
| Acidic | D-Fructose (Dehydration) | Varies with acid catalyst and temperature | Not specified | 5-Hydroxymethylfurfural (5-HMF), Levulinic acid, Formic acid | [4][12][13] |
| Alkaline | Monosaccharides (general) | Varies with [OH-], [Sugar], Temperature | Not specified | Saccharinic acids, Lactic acid, smaller aldehydes and ketones | [9][17] |
| Thermal | D-Tagatose (pH 7, 80°C, phosphate (B84403) buffer) | ~0.003 min⁻¹ | ~230 min | Browning products | [10] |
Note: The data presented are for illustrative purposes and are derived from studies on related compounds. Direct kinetic data for this compound degradation is not available.
Experimental Protocols
Detailed experimental protocols for forced degradation studies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the stress conditions discussed.
Acid and Base Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of D-sorbose in purified water. For acid hydrolysis, use 0.1 M to 1 M hydrochloric acid or sulfuric acid. For alkaline hydrolysis, use 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide[1][9].
-
Stress Conditions: Incubate the solutions at a controlled temperature, for example, 60°C.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots to stop the degradation reaction. Acidic samples can be neutralized with a suitable base (e.g., NaOH), and alkaline samples with a suitable acid (e.g., HCl).
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC or GC-MS, to quantify the remaining D-sorbose and identify and quantify the degradation products.
Oxidative Degradation
-
Preparation of Solutions: Prepare a stock solution of D-sorbose in purified water. Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.
-
Stress Conditions: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Sampling and Analysis: Follow the sampling and analysis steps as described for hydrolysis.
Thermal Degradation
-
Solid State: Place a known amount of solid D-sorbose in a controlled temperature oven at a high temperature (e.g., 150°C).
-
Solution State: Prepare a concentrated solution of D-sorbose in water and heat it in a sealed container at a high temperature (e.g., 120°C).
-
Sampling and Analysis: For the solid-state study, dissolve samples taken at different time points in a suitable solvent for analysis. For the solution-state study, take aliquots at different time points. Analyze the samples to determine the extent of degradation and the products formed.
Visualization of Degradation Pathways and Workflows
Logical Relationship of D-Sorbose Anomeric Equilibrium
Caption: D-Sorbose exists in equilibrium with its cyclic anomers.
General Acid-Catalyzed Degradation Pathway
Caption: Formation of 5-HMF and its subsequent degradation.
Experimental Workflow for Forced Degradation Study
References
- 1. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC–ELSD [agris.fao.org]
- 3. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Request Rejected [emsl.pnnl.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst [mdpi.com]
- 15. Novel solid acid catalyst for the production of 5-hydroxymethylfurfural with fructose dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alkaline degradation of monosaccharides III. Influence of reaction parameters upon the final product composition | Semantic Scholar [semanticscholar.org]
- 18. Kinetic analysis for the isomerization of glucose, fructose, and mannose in subcritical aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopchem.education [biopchem.education]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of beta-D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermochemical data for beta-D-sorbofuranose and its related isomers. Due to the limited experimental data for the specific this compound form, this document includes computed values, data for the broader L-sorbose isomeric mixture, and relevant comparative data for other monosaccharides. The guide also outlines the standard experimental and computational methodologies used to determine these properties.
Quantitative Thermochemical Data
The direct experimental determination of thermochemical properties for isolated furanose isomers is challenging due to their equilibrium with more stable pyranose forms in solution and solid states.[1] Consequently, much of the specific data available for this compound is derived from computational chemistry.
Table 1: Computed Thermochemical Properties for this compound
| Property | Value | Units | Source / Method |
| Gibbs Free Energy (G) | -217.0 | kcal/mol | BioPath Database (Computed) |
| XLogP | -2.56 | - | BioPath Database (Computed) |
| Molar Mass | 180.156 | g/mol | PubChem[2] |
Table 2: Experimental Condensed Phase Thermochemistry for L-Sorbose
Note: L-Sorbose is the enantiomer of D-Sorbose. The data below from the NIST WebBook does not specify the anomeric (alpha/beta) or ring (furanose/pyranose) form and likely represents a stable crystalline mixture.
| Property | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°solid) | -1259.4 ± 1.3 | kJ/mol | Clarke and Stegeman, 1939[3] |
| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -2844.3 ± 1.2 | kJ/mol | Clarke and Stegeman, 1939[3] |
| Constant Pressure Heat Capacity (Cp,solid) | 215.5 | J/mol·K | Jack and Stegeman, 1941[3] |
| Standard Molar Entropy (S°solid) | 212.1 | J/mol·K | Jack and Stegeman, 1941[3] |
Computational studies have indicated that in the gas phase, furanose forms are generally less stable than pyranose forms for sorbose.[1] This contrasts with many other hexoses where furanose forms can be more stable in the gas phase due to intramolecular hydrogen bonding.[1]
Visualization of Thermochemical Relationships
The fundamental relationship between the key thermochemical properties that determine the spontaneity of a process is described by the Gibbs free energy equation.
Experimental & Computational Protocols
The determination of the thermochemical data presented relies on precise experimental techniques and validated computational models.
A primary method for determining the enthalpy of formation for organic compounds like sugars is oxygen bomb calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of the crystalline sugar is pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a crucible within a high-pressure vessel, known as a "bomb." The bomb is sealed and pressurized with pure oxygen (typically 25-30 atm). This bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
Combustion: The sample is ignited electrically. The complete combustion of the sugar releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high-precision thermometers.
-
Data Analysis: The heat of combustion (ΔcH°) is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system.[4] Corrections are made for the heat of fuse ignition and the formation of nitric acid from residual nitrogen.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) of the sugar is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[4]
Adiabatic calorimetry is used to measure the heat capacity (Cp) of a substance as a function of temperature.
Methodology:
-
Sample Loading: A known mass of the crystalline sugar is sealed in a sample container within the calorimeter.
-
Thermal Isolation: The sample container is placed in a vacuum and surrounded by an adiabatic shield. The temperature of this shield is controlled to match the sample's temperature precisely, minimizing heat loss.
-
Heating and Measurement: A known quantity of electrical energy (heat) is supplied to the sample, causing a small temperature increase.
-
Calculation: The heat capacity is calculated from the amount of heat added and the resulting temperature rise (Cp = q / ΔT).
-
Entropy Determination: This process is repeated over a wide temperature range (e.g., from near 0 K to 370 K).[4] The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is then calculated by integrating the Cp/T vs. T curve from 0 K to that temperature.
Computational methods are essential for predicting thermochemical properties, especially for unstable or difficult-to-isolate isomers.
Methodology:
-
Structure Optimization: The 3D geometry of the this compound molecule is optimized using quantum mechanical methods (e.g., Density Functional Theory (DFT) or Møller-Plesset perturbation theory).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.[5]
-
Energy Calculation: A high-level, single-point energy calculation is performed using a more accurate method and a larger basis set (e.g., G4 or W1 theories) to obtain a precise electronic energy.[4][6]
-
Thermochemical Property Calculation: The standard enthalpy of formation and Gibbs free energy are calculated by combining the electronic energy with the thermal corrections obtained from the frequency calculation, often using atomization or isodesmic reaction schemes for high accuracy.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Sorbose [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics | Semantic Scholar [semanticscholar.org]
Methodological & Application
Advancing Glycoscience: Protocols for the Chemical Synthesis of β-D-Sorbofuranose Derivatives
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of complex carbohydrates presents a significant challenge and a compelling opportunity. Among these, β-D-sorbofuranose derivatives are of growing interest due to their potential biological activities. This document provides detailed application notes and experimental protocols for the chemical synthesis of these valuable compounds, focusing on key strategies for protection and glycosylation.
The synthesis of β-D-sorbofuranose derivatives hinges on two critical stages: the preparation of a stable, protected sorbofuranose donor and its subsequent stereoselective glycosylation with a suitable acceptor. The furanose form of sorbose, being less stable than its pyranose counterpart, requires specific strategies to lock the desired five-membered ring structure.
Core Synthetic Strategy: An Overview
The predominant approach for synthesizing β-D-sorbofuranose derivatives involves a multi-step sequence. This begins with the protection of the hydroxyl groups of D-sorbose, followed by the activation of the anomeric center to create a reactive glycosyl donor. This donor is then coupled with an alcohol or other nucleophile in a glycosylation reaction to form the desired β-glycosidic bond. Stereocontrol at the anomeric position is a key challenge, often influenced by the choice of protecting groups, the nature of the glycosyl donor, and the reaction conditions.
Application Note: Analytical Techniques for the Quantification of beta-D-Sorbofuranose in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-D-sorbofuranose, a ketohexose, is a rare sugar with potential applications in the pharmaceutical and food industries. Accurate quantification of this compound in complex matrices such as biological fluids, fermentation broths, and food products is crucial for research, development, and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used technique for the quantification of sugars that do not possess a UV chromophore. The method relies on the difference in the refractive index between the mobile phase and the analyte.
Experimental Protocol: HPLC-RID
1.1. Sample Preparation (General Protocol)
A critical step in the analysis of complex mixtures is the extraction and clarification of the sample to remove interfering substances like proteins and lipids.
-
For Liquid Samples (e.g., cell culture media, fruit juices):
-
Centrifuge the sample at 10,000 x g for 15 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If high protein content is expected, perform a protein precipitation step by adding acetonitrile (B52724) (1:3 sample to acetonitrile ratio), vortexing, and centrifuging. The supernatant is then filtered.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
For Solid/Semi-Solid Samples (e.g., food products, tissues):
-
Homogenize a known weight of the sample (e.g., 1-5 grams).
-
Add a solution of 80% ethanol (B145695) or a mixture of acetonitrile and water (e.g., 75:25 v/v) to the homogenized sample.[1][2]
-
Use sonication or vigorous shaking for 20-30 minutes to extract the sugars.[2]
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
For samples high in lipids, a solid-phase extraction (SPE) step with a C18 cartridge may be necessary to remove hydrophobic components.[3]
-
1.2. Chromatographic Conditions
-
Instrument: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized carbohydrate analysis column (e.g., Shodex SUGAR SP0810).[1][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (typically in the range of 75:25 to 85:15 v/v).[1][5]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector Temperature: 35-40 °C.
-
Injection Volume: 10-20 µL.
1.3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1 to 10 mg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Experimental Workflow: HPLC-RID Analysis
Caption: Workflow for this compound quantification by HPLC-RID.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for sugar analysis. However, it requires a derivatization step to convert the non-volatile sugars into volatile compounds suitable for gas chromatography.
Experimental Protocol: GC-MS
2.1. Sample Preparation and Derivatization
-
Extract sugars from the sample matrix as described in the HPLC sample preparation section (2.1).
-
Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.
-
Two-Step Derivatization (Oximation followed by Silylation): This is a common method to reduce the number of isomers and improve peak shape.[6][7]
-
Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Incubate at 60°C for 45 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.[6]
-
2.2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and identification of the derivatized sorbofuranose.
-
SIM/MRM Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific ions for the derivatized this compound.
-
2.3. Calibration and Quantification
-
Prepare a stock solution of this compound standard.
-
Create a series of calibration standards and an internal standard (e.g., phenyl-β-D-glucopyranoside).[6]
-
Derivatize the standards and internal standard in the same manner as the samples.
-
Inject the derivatized standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the derivatized samples and quantify using the calibration curve.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Data Presentation: Quantitative Summary
The following tables summarize typical performance characteristics for the quantification of sugars using HPLC-RID and HPLC-ELSD. These values are representative and may vary depending on the specific instrumentation, column, and matrix.
Table 1: HPLC-RID Method Performance for Sugar Quantification
| Parameter | Fructose | Glucose | Sucrose (B13894) | Sorbose (representative) | Reference |
|---|---|---|---|---|---|
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.997 | [4][5] |
| Range (mg/mL) | 0.05 - 10 | 0.05 - 10 | 0.05 - 10 | 0.1 - 5 | [4][5] |
| LOD (mg/mL) | 0.13 | 0.09 | 0.06 | 0.01 - 0.17 | [4] |
| LOQ (mg/mL) | 0.46 | 0.30 | 0.22 | 0.03 - 0.56 | [4] |
| Recovery (%) | 92 - 109 | 92 - 109 | 94 - 109 | 90 - 110 |[5][8] |
Table 2: HPLC-ELSD/CAD Method Performance for Sugar Quantification
| Parameter | Fructose | Glucose | Sucrose | Sorbose | Reference |
|---|---|---|---|---|---|
| Linearity (R²) | > 0.998 | > 0.998 | > 0.996 | > 0.97 | [9][10] |
| Range (mg/L) | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 | [10] |
| LOD (mg/L) | 0.07 | 0.12 | 0.27 | 0.03 - 2.67 | [9][10] |
| LOQ (mg/L) | 0.22 | 0.41 | 0.91 | 0.10 - 8.91 | [9][10] |
| Precision (RSD%) | < 5% | < 5% | < 5% | < 5% |[10] |
Note: Data for sorbose is often reported as part of a larger panel of sugars, and specific performance can be matrix-dependent.
Concluding Remarks
Both HPLC-RID and GC-MS are suitable techniques for the quantification of this compound in complex mixtures. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. HPLC-RID is a simpler and more direct method, while GC-MS offers higher sensitivity and specificity but requires a derivatization step. For both methods, proper sample preparation is paramount to achieving accurate and reproducible results. Method validation should always be performed for the specific matrix of interest to ensure data quality.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC–ELSD [agris.fao.org]
- 10. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Crystallization of beta-D-Sorbofuranose for X-ray Analysis
Introduction
beta-D-Sorbofuranose is a monosaccharide, a structural isomer of fructose, with potential applications in various fields, including as a building block in the synthesis of novel carbohydrates and as a component in drug development. The determination of its three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding its chemical properties and biological activity. This document provides a detailed protocol for the crystallization of this compound to obtain high-quality crystals suitable for X-ray analysis. The described method is based on the principle of slow solvent evaporation, a common and effective technique for the crystallization of small organic molecules.
Materials and Reagents
-
This compound (≥98% purity)
-
Ethanol (ACS grade)
-
Deionized water
-
Small glass vials (1-2 mL)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Heating plate
-
Microscope
Experimental Protocol
This protocol details the steps for the crystallization of this compound using a slow evaporation method from an ethanol-water solvent system.
-
Preparation of a Saturated Solution:
-
Accurately weigh approximately 100 mg of this compound and transfer it to a clean 2 mL glass vial containing a small magnetic stir bar.
-
Prepare a 9:1 (v/v) ethanol-water solvent mixture.
-
Add the solvent mixture dropwise to the vial while stirring at room temperature until the solid is completely dissolved. Continue adding the solvent until a clear, saturated, or near-saturated solution is obtained. Gentle warming (to approximately 40°C) can be applied to facilitate dissolution, but the solution should be allowed to cool to room temperature before proceeding.
-
Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter.
-
-
Crystal Growth by Slow Evaporation:
-
Loosely cap the vial containing the filtered solution to allow for slow evaporation of the solvent. This can be achieved by using a cap with a small perforation or by covering the opening with paraffin (B1166041) film and piercing it with a needle.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench, at a constant temperature (e.g., 20-25°C).
-
Monitor the vial daily for the formation of crystals. The first signs of crystallization may appear as small seed crystals at the bottom or on the walls of the vial.
-
-
Crystal Harvesting and Mounting:
-
Once the crystals have grown to a suitable size for X-ray diffraction (typically 0.1-0.3 mm in each dimension), carefully harvest them from the mother liquor using a cryo-loop or a fine pipette.
-
Quickly remove any excess solvent by wicking with a piece of filter paper.
-
Mount the selected crystal onto a goniometer head for X-ray diffraction analysis.
-
Data Presentation
The quality of the grown crystals can be assessed by X-ray diffraction. The following table provides representative crystallographic data that could be expected for a monosaccharide crystal like this compound.
| Parameter | Value |
| Empirical Formula | C₆H₁₂O₆ |
| Formula Weight | 180.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.58 |
| b (Å) | 10.23 |
| c (Å) | 11.54 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 893.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.339 |
| Absorption Coefficient (mm⁻¹) | 0.112 |
| F(000) | 384 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 8150 |
| Independent reflections | 1980 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
Experimental Workflow
The following diagram illustrates the key steps in the crystallization protocol for this compound.
Caption: Workflow for the crystallization of this compound.
Troubleshooting
-
No crystals form: The solution may be too dilute. Allow more solvent to evaporate or prepare a more concentrated initial solution. Seeding with a previously formed crystal can also induce crystallization.
-
Formation of powder or microcrystals: Crystallization may be occurring too rapidly. Slow down the evaporation rate by using a tighter cap or moving the vial to a cooler location.
-
Oily precipitate forms: The compound may be "oiling out." Try using a different solvent system or a lower concentration.
This protocol provides a general guideline for the crystallization of this compound. Optimization of solvent composition, temperature, and concentration may be necessary to obtain crystals of the highest quality for X-ray diffraction analysis.
Application Notes: β-D-Sorbofuranose as a Chiral Precursor in Organic Synthesis
Introduction
β-D-Sorbofuranose, a naturally occurring ketohexose, serves as a valuable and versatile chiral precursor in the stereoselective synthesis of a wide array of complex organic molecules. Its rigid furanose scaffold, adorned with multiple stereocenters, provides a robust framework for the introduction of new functionalities with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the utilization of β-D-sorbofuranose and its more commonly used enantiomer, L-sorbose, in the synthesis of bioactive compounds, particularly iminosugars and their analogues. The methodologies outlined are aimed at researchers, scientists, and professionals in drug development.
Core Applications
The primary application of sorbofuranose as a chiral precursor lies in its conversion to densely functionalized building blocks for the synthesis of:
-
Iminosugars: These are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, with therapeutic applications in diabetes, viral infections, and lysosomal storage diseases.
-
C-Glycosides: Compounds where the anomeric hydroxyl group of a sugar is replaced by a carbon-based substituent. They offer increased metabolic stability compared to O-glycosides.
-
Functionalized Carbocycles: The carbon backbone of sorbofuranose can be manipulated to construct chiral cyclopentane (B165970) and cyclohexane (B81311) derivatives, which are key components of many natural products and pharmaceuticals.
Experimental Protocols and Key Transformations
Preparation of a Key Intermediate: 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose
The protection of the hydroxyl groups of sorbose is a critical first step in its utilization as a chiral precursor. The diacetonide protection is a common and efficient strategy, yielding a stable, lipophilic derivative that is amenable to a wide range of organic transformations. The following protocol is adapted from the literature for the synthesis of the L-enantiomer, which is more commonly used in the synthesis of iminosugars like 1-deoxynojirimycin (B1663644) (DNJ). The same principles apply to the D-enantiomer.
Experimental Workflow
Caption: Workflow for the diacetonide protection of L-Sorbose.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-sorbose (10.0 g) and acetone (200 mL).
-
Add antimony pentafluoride (65.0 mg) to the suspension.
-
Place a drying tube containing molecular sieves (20 g, 3Å) between the reaction flask and the condenser to maintain anhydrous conditions.
-
Heat the mixture to reflux with stirring in a water bath at 60°C for 6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose as a crystalline solid.[1]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| L-Sorbose | 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | 82.3% | [1] |
Synthesis of 1-Deoxynojirimycin (DNJ) from L-Sorbose
1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor. Its synthesis from L-sorbose highlights several key transformations, including selective deprotection, oxidation, Wittig reaction, and intramolecular reductive amination.
Synthetic Pathway Overview
Caption: A general synthetic pathway for 1-Deoxynojirimycin (DNJ) from protected L-Sorbose.
Key Experimental Steps (Conceptual Protocol):
A common strategy involves the conversion of the protected sorbofuranose into a suitable precursor for cyclization. An eight-step synthesis with an overall yield of 13-44% has been reported.[1] A shorter, more practical synthesis has also been developed, which relies on a key intramolecular reductive amination step.[2][3]
A Practical Synthesis Approach:
-
Selective Iodination: L-sorbose is first converted to its methyl glycoside, followed by selective iodination at the 6-position.[4]
-
Amination-Cyclization Cascade: The resulting 6-iodo-sorbofuranoside undergoes a one-pot, two-step amination-cyclization cascade reaction. This involves displacement of the iodide with an amine, followed by an intramolecular reductive amination to form the piperidine (B6355638) ring of DNJ. This cascade is highly stereoselective.[4]
Quantitative Data for Amination-Cyclization Cascade:
| Starting Material | Product | Yield (over 2 steps) | Reference |
| Methyl 6-deoxy-6-iodo-L-sorbofuranose | 1-Deoxynojirimycin (DNJ) | 95% | [4] |
Synthesis of C-Glycosyl α-Amino Acids via Passerini Reaction
The aldehyde derived from 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose can be utilized in multicomponent reactions, such as the Passerini reaction, to generate novel C-glycosyl α-amino acids.
Reaction Scheme
Caption: Schematic of the Passerini reaction using a sorbose-derived aldehyde.
Protocol Outline:
-
The aldehyde derived from 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is reacted with a carboxylic acid and an isocyanide in a suitable solvent (e.g., dichloromethane) at room temperature.
-
The reaction proceeds to give an α-acyloxyamide, which is a protected form of a C-glycosyl α-amino acid.
-
Subsequent deprotection and modification steps can yield the desired C-glycosyl α-amino acid derivatives.[5]
This application demonstrates the utility of sorbofuranose in constructing complex chiral molecules with potential applications in peptidomimetics and drug discovery.
β-D-Sorbofuranose and its enantiomer L-sorbose are powerful chiral synthons for the construction of a variety of stereochemically rich and biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile chiral precursor in their own synthetic endeavors. The key to its successful application lies in the strategic use of protecting groups and the stereoselective nature of subsequent transformations.
References
- 1. prepchem.com [prepchem.com]
- 2. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Short and Practical Synthesis of 1-Deoxynojirimycin | Semantic Scholar [semanticscholar.org]
- 4. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
Applications of beta-D-sorbofuranose in the development of novel sweeteners
Introduction: The escalating global health concerns associated with high sugar consumption have fueled the search for novel, low-calorie sweeteners. Beta-D-sorbofuranose, a naturally occurring rare sugar, has emerged as a promising candidate in this pursuit. As a specific stereoisomer of D-sorbose, it offers a sweet taste with potentially reduced caloric impact and additional metabolic benefits. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound and its parent compound, D-sorbose, in the development of new sweetening solutions.
Application Notes
Sweetening Properties and Caloric Value of Sorbose
D-Sorbose, and by extension its furanose form, presents an attractive profile for a sugar substitute. It is recognized for its sweet taste and low-caloric content, making it a suitable alternative for healthier food formulations.[1] L-Sorbose, another stereoisomer, is reported to have a sweetness equivalent to sucrose (B13894).[2] More specifically, L-sorbose is stated to be 60–70% as sweet as table sugar but with only a quarter of the calories.[3] D-sorbose has a sweetness level of about 70% that of sucrose.[4]
Metabolic and Health Implications
Beyond its favorable taste profile, D-sorbose exhibits intriguing metabolic effects. Studies have shown that it can inhibit disaccharidase activity, which in turn helps to suppress postprandial blood glucose and insulin (B600854) levels in rats.[5][6][7] This suggests that sweeteners based on D-sorbose may contribute to the prevention of lifestyle-related diseases such as type 2 diabetes.[5][6] The intestinal absorption of D-sorbose is mediated by the glucose transporter type 5 (GLUT5).[8] Research indicates that a significant portion of ingested D-sorbose is excreted in the urine, suggesting it does not contribute significantly to energy intake.[8]
Taste Profile and Formulation Considerations
While D-sorbose offers a sweet taste, its temporal profile may differ from that of sucrose. A Japanese patent describes the sweetness of D-sorbose as having a rapid onset that diminishes quickly.[4] To create a more balanced and sugar-like taste, D-sorbose can be blended with other sweeteners, such as sugar alcohols (sorbitol, mannitol, xylitol, erythritol), high-intensity sweeteners (aspartame, sucralose, stevia), or other sugars like glucose and fructose.[4]
Quantitative Data Summary
| Property | Value | References |
| Sweetness (L-Sorbose) | Equivalent to sucrose | [2] |
| 60-70% of sucrose | [3] | |
| Sweetness (D-Sorbose) | 70% of sucrose | [4] |
| Caloric Content (L-Sorbose) | ~25% of sucrose | [3] |
| Caloric Content (D-Sorbose) | Low-caloric | [1] |
| Inhibition of Sucrase (D-Sorbose) | Kᵢ = 7.5 mM | [7] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound Sweetness
Objective: To determine the relative sweetness of this compound compared to sucrose using a trained sensory panel.
Methodology:
-
Panelist Training: Select and train a panel of 10-15 individuals to recognize and scale the intensity of sweet taste. Use sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%, 10% w/v) as reference standards.
-
Sample Preparation:
-
Prepare a series of this compound solutions in deionized water at different concentrations.
-
Prepare a series of sucrose solutions to be used as controls and for comparison.
-
All solutions should be prepared fresh and presented at a standardized temperature (e.g., room temperature).
-
-
Testing Procedure:
-
Employ a randomized, double-blind presentation of the samples to the panelists.
-
Use a two-alternative forced-choice (2-AFC) or a rating scale method.
-
For 2-AFC, present pairs of samples (one sucrose, one this compound) and ask panelists to identify the sweeter sample.
-
For rating, ask panelists to rate the sweetness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Data Analysis:
-
For 2-AFC data, calculate the point of subjective equality (PSE), which is the concentration of this compound that is perceived as equally sweet to a given concentration of sucrose.
-
For rating data, analyze the sweetness intensity ratings using appropriate statistical methods (e.g., ANOVA) to compare the sweetness of different concentrations of this compound and sucrose.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To develop a robust HPLC method for the quantification of this compound in various matrices.
Methodology:
-
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID).
-
Amino-based or ligand-exchange chromatography column suitable for sugar analysis.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound standard of high purity.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample as necessary to fall within the linear range of the standard curve.
-
-
Analysis and Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Signaling Pathways and Experimental Workflows
The perception of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This interaction triggers a downstream signaling cascade, leading to neurotransmitter release and the sensation of sweetness.
Caption: Sweet taste signal transduction pathway.
Caption: Experimental workflow for novel sweetener development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sorbose - Wikipedia [en.wikipedia.org]
- 3. Rare Sugars: Production of rare L-sorbose from abundant D-glucose - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 4. JP2010178683A - Functional sweetener containing D-sorbose having biological function improving action, food and drink obtained using the same - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Note: High-Performance Liquid Chromatography Methods for the Separation of Sorbofuranose Anomers
Abstract
The separation of sugar anomers, particularly the furanose forms, presents a significant analytical challenge due to their structural similarity and the phenomenon of mutarotation in solution. This application note details robust High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of sorbofuranose anomers. The primary techniques discussed are Hydrophilic Interaction Chromatography (HILIC) and Chiral Chromatography. While specific data for sorbofuranose is limited in published literature, this document provides detailed protocols and representative data from the separation of analogous monosaccharides, offering a strong starting point for method development for researchers, scientists, and drug development professionals.
Introduction
Sorbose, a ketose sugar, can exist in various isomeric forms, including the five-membered ring furanose structures (sorbofuranoses). These structures can further exist as α and β anomers, which are diastereomers differing in the configuration at the anomeric carbon. The distinct biological activities of individual anomers necessitate their effective separation and characterization. HPLC is a powerful technique for resolving such closely related isomers.[1][2] However, the interconversion of anomers in solution (anomerization) can lead to peak broadening or splitting, complicating chromatographic analysis.[3][4][5]
This application note outlines two primary HPLC-based strategies for the separation of sorbofuranose anomers: Hydrophilic Interaction Chromatography (HILIC) and Chiral Chromatography. HILIC is well-suited for retaining highly polar compounds like sugars, while chiral chromatography utilizes stereoselective stationary phases to differentiate between enantiomers and diastereomers.[6][7][8]
Experimental Protocols
Protocol 1: Separation of Sorbofuranose Anomers using Hydrophilic Interaction Chromatography (HILIC)
This protocol is adapted from established methods for the separation of monosaccharide anomers.[3][4][9]
1. Sample Preparation:
- Dissolve the sorbofuranose reference standard or sample in a solution of 85:15 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.
- To study the anomerization process, allow the solution to equilibrate at room temperature for varying time intervals before injection.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
- Column: A HILIC column with a polar stationary phase. A poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase has shown good performance for carbohydrate isomer separations.[10]
- Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C. Controlling the temperature is crucial as it affects the rate of anomer interconversion.[5]
- Injection Volume: 10 µL.
- Detector: RID or ELSD. For structural confirmation, a mass spectrometer can be coupled to the HPLC system.
3. Data Analysis:
- Identify the peaks corresponding to the α and β anomers of sorbofuranose based on their retention times.
- The peak area ratio can be used to determine the relative abundance of each anomer at equilibrium.
- By injecting the sample at different time points after dissolution, the kinetics of anomerization can be studied.[3]
Protocol 2: Chiral Separation of Sorbofuranose Anomers
This protocol is based on a one-step chiral HPLC method developed for the separation of various monosaccharide anomers and enantiomers.[1][11]
1. Sample Preparation:
- Dissolve the sorbofuranose reference standard or sample in the mobile phase to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID).
- Column: Chiral stationary phase column, such as a Chiralpak AD-H column.[1][11]
- Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small amount of trifluoroacetic acid (TFA). A typical starting condition is a mobile phase of hexane:ethanol:TFA (7:3):0.1 (v/v/v).[11]
- Flow Rate: 0.5 mL/min.
- Column Temperature: 25 °C. The elution profile of saccharides can be dependent on the column temperature.[11]
- Injection Volume: 20 µL.
- Detector: Refractive Index (RI) detector.
3. Data Analysis:
- The α and β anomers of each enantiomer (D and L) of sorbofuranose should be resolved as distinct peaks.
- Retention times will be used for peak identification and quantification will be based on peak areas.
Data Presentation
The following tables summarize representative quantitative data for the separation of monosaccharide anomers using HILIC and Chiral HPLC. These values can serve as a guideline for the expected performance when separating sorbofuranose anomers.
Table 1: Representative HILIC Separation of Monosaccharide Anomers
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) |
| D-Glucose (α-anomer) | Photo-click cysteine-based stationary phase | 85:15 Acetonitrile/Water | 1.0 | 25 | ~8.5 |
| D-Glucose (β-anomer) | Photo-click cysteine-based stationary phase | 85:15 Acetonitrile/Water | 1.0 | 25 | ~9.5 |
| D-Xylose (α-anomer) | Photo-click cysteine-based stationary phase | 85:15 Acetonitrile/Water | 1.0 | 25 | ~7.0 |
| D-Xylose (β-anomer) | Photo-click cysteine-based stationary phase | 85:15 Acetonitrile/Water | 1.0 | 25 | ~7.8 |
Data adapted from a study on a novel cysteine-based stationary phase and is for illustrative purposes.[3]
Table 2: Representative Chiral HPLC Separation of Monosaccharide Anomers
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) |
| α-D-glucopyranose | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3):0.1 | 0.5 | 25 | ~12.5 |
| β-D-glucopyranose | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3):0.1 | 0.5 | 25 | ~11.0 |
| D-fructofuranose | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3):0.1 | 0.5 | 25 | ~14.0 |
| D-fructopyranose | Chiralpak AD-H | Hexane:Ethanol:TFA (7:3):0.1 | 0.5 | 25 | ~15.5 |
Data adapted from a study on the simultaneous separation of monosaccharide enantiomers and anomers and is for illustrative purposes.[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-based separation of sorbofuranose anomers.
Caption: General workflow for the HPLC separation of sorbofuranose anomers.
Conclusion
The separation of sorbofuranose anomers can be effectively achieved using HILIC or chiral HPLC methods. The choice of method will depend on the specific research goals, such as routine quantification or the study of anomerization kinetics. The protocols and representative data provided in this application note offer a solid foundation for developing and optimizing separation methods for sorbofuranose and other furanose anomers. Careful control of experimental parameters, particularly temperature and mobile phase composition, is critical for achieving reproducible and accurate results.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography [flore.unifi.it]
- 5. shodex.com [shodex.com]
- 6. Hydrophilic Interaction Chromatography (HILIC). Novel Sugar-based Silica Gels [sfera.unife.it]
- 7. Hydrophilic-interaction chromatography of complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nru.uncst.go.ug [nru.uncst.go.ug]
- 10. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) analysis of silylated beta-D-sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of beta-D-sorbofuranose using gas chromatography-mass spectrometry (GC-MS) following silylation. Sorbose, a ketose isomer of fructose, is a key carbohydrate in various biological and industrial processes. Due to its low volatility, derivatization is essential for GC-MS analysis. This document outlines a two-step methoximation and silylation procedure to produce thermally stable derivatives, followed by their chromatographic separation and mass spectrometric identification. This method is applicable for the qualitative and quantitative analysis of sorbofuranose in complex matrices relevant to research, and drug development.
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. Carbohydrates, such as this compound, are non-volatile and require chemical derivatization to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[1]
Direct silylation of reducing sugars like sorbose can result in multiple peaks for each sugar due to the presence of different anomers (α and β) and ring forms (furanose and pyranose) in solution.[1] To simplify the chromatogram and improve quantitative accuracy, a two-step derivatization process involving methoximation followed by silylation is recommended. Methoximation converts the ketone group into a methoxime, which prevents ring formation and reduces the number of isomers.[2] The subsequent silylation of the remaining hydroxyl groups yields a single, stable derivative for each anomer.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
Internal Standard (e.g., Sorbitol)
-
Nitrogen gas (high purity)
-
Sample vials (2 mL) with screw caps (B75204) and septa
Sample Preparation: Methoximation and Silylation
-
Sample Drying: Accurately weigh 1-5 mg of the this compound sample into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes in a heating block or oven.
-
Silylation: After cooling the vial to room temperature, add 100 µL of MSTFA + 1% TMCS. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes to ensure complete silylation of all hydroxyl groups.
-
Sample Dilution: After cooling to room temperature, the derivatized sample can be diluted with hexane if necessary before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of silylated sugars. Instrument conditions should be optimized for the specific instrumentation and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-600 |
Data Presentation
Table 1: Quantitative Data for Silylated L-Sorbopyranose (as a proxy for Sorbofuranose)
| Compound | Derivative | Retention Index (Kovats) | Column | Reference |
| beta-L(-)-Sorbose | Pentakis-TMS, pyranose | 1903 | DB-5MS | [NIST WebBook, 2025][3] |
Table 2: Characteristic Mass Spectral Ions for Trimethylsilylated Hexoses
The mass spectrum of silylated this compound is expected to show characteristic fragment ions. The presence of ions at m/z 217 and the absence or low abundance of m/z 204 is indicative of a furanose ring structure.
| m/z | Interpretation |
| 73 | [Si(CH3)3]+, characteristic of TMS derivatives |
| 103 | Fragment from cleavage of the C5-C6 bond |
| 147 | [(CH3)3Si-O-Si(CH3)2]+, from rearrangement |
| 204 | Characteristic fragment for pyranose ring structures |
| 217 | Characteristic fragment for furanose ring structures |
| 319 | [M - 90 - (CH3)3SiOH]+ |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis of this compound.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Logical Relationship of Derivatization
This diagram shows the logical progression from the native sugar to the analyzable derivative.
Caption: Logical flow from native sorbofuranose to its volatile derivative for GC-MS.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-L(-)-Sorbose, pyranose, TMS [webbook.nist.gov]
- 4. Sorbose, acyclic, TMS [webbook.nist.gov]
Application Notes and Protocols for the Detection of beta-D-Sorbofuranose Activity
These application notes provide detailed protocols for researchers, scientists, and professionals in drug development to detect and quantify the activity of enzymes that hydrolyze beta-D-sorbofuranosides. Given the novelty of specific beta-D-sorbofuranosidases, two primary methodologies are presented: a direct spectrophotometric assay using a chromogenic substrate and a more sensitive, continuous coupled enzymatic assay.
Introduction
beta-D-Sorbofuranose is a structural isomer of fructose (B13574) and a key component of certain bioactive molecules. Enzymes capable of cleaving beta-D-sorbofuranosidic linkages, tentatively named beta-D-sorbofuranosidases, are of growing interest for their potential roles in carbohydrate metabolism and as targets for therapeutic intervention. The assays described herein provide robust methods for characterizing the activity of these enzymes, enabling kinetic studies, inhibitor screening, and functional analysis.
Method 1: Direct Spectrophotometric Assay
This method relies on the use of a synthetic chromogenic substrate, p-nitrophenyl-beta-D-sorbofuranoside (pNP-Sorb). The enzymatic hydrolysis of this substrate releases p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 405 nm.
Principle
The beta-D-sorbofuranosidase catalyzes the hydrolysis of the glycosidic bond in pNP-Sorb, yielding this compound and p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.
Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer : 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Substrate Stock Solution : 10 mM p-nitrophenyl-beta-D-sorbofuranoside in assay buffer.
-
Enzyme Solution : Purified or partially purified beta-D-sorbofuranosidase diluted in assay buffer to a suitable concentration (e.g., 0.1-1.0 µg/mL).
-
Stop Solution : 1 M sodium carbonate (Na₂CO₃).
-
-
Assay Procedure :
-
Set up a 96-well microplate.
-
To each well, add 50 µL of the enzyme solution. Include a blank with 50 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 10 mM pNP-Sorb substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the concentration of p-nitrophenol using a standard curve.
-
Enzyme activity is expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Data Presentation
Table 1: Kinetic Parameters for a Hypothetical beta-D-Sorbofuranosidase using the Direct Spectrophotometric Assay
| Parameter | Value |
| K_m | 2.5 mM |
| V_max | 15 µmol/min/mg |
| Optimal pH | 7.0 |
| Optimal Temp. | 37°C |
Method 2: Coupled Enzymatic Assay
This is a continuous, high-sensitivity assay ideal for detailed kinetic studies. The hydrolysis of a non-chromogenic beta-D-sorbofuranoside substrate is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
Principle
The assay consists of a three-step enzymatic cascade:
-
beta-D-Sorbofuranosidase : Cleaves the substrate to produce this compound.
-
Sorbose Kinase : Phosphorylates this compound to sorbose-1-phosphate, consuming one molecule of ATP.
-
Pyruvate (B1213749) Kinase (PK) and Lactate (B86563) Dehydrogenase (LDH) : This coupling system regenerates ATP from ADP and phosphoenolpyruvate (B93156) (PEP). The pyruvate formed is then reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD⁺. The rate of NADH oxidation is stoichiometrically linked to the activity of the beta-D-sorbofuranosidase.
Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl.
-
Substrate Stock Solution : 50 mM of a non-chromogenic substrate (e.g., methyl-beta-D-sorbofuranoside) in assay buffer.
-
Coupling Enzyme Mix : A solution in assay buffer containing:
-
2 mM ATP
-
1 mM Phosphoenolpyruvate (PEP)
-
0.3 mM NADH
-
10 U/mL Pyruvate Kinase (PK)
-
15 U/mL Lactate Dehydrogenase (LDH)
-
5 U/mL Sorbose Kinase
-
-
Enzyme Solution : Diluted beta-D-sorbofuranosidase in assay buffer.
-
-
Assay Procedure :
-
In a UV-transparent cuvette or 96-well plate, combine 800 µL of the coupling enzyme mix and 100 µL of the beta-D-sorbofuranosidase solution.
-
Incubate at 37°C for 5 minutes to allow for the consumption of any contaminating ADP or pyruvate.
-
Initiate the reaction by adding 100 µL of the substrate stock solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
-
Data Analysis :
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
The rate of the reaction is directly proportional to the rate of decrease in absorbance.
-
Data Presentation
Table 2: Comparison of Inhibitor Potency on a Hypothetical beta-D-Sorbofuranosidase using the Coupled Enzymatic Assay
| Inhibitor | IC₅₀ (µM) |
| Sorbose | 500 |
| Fructose | > 1000 |
| Compound X | 25 |
| Compound Y | 150 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the direct spectrophotometric assay.
Caption: The enzymatic cascade of the coupled assay.
Caption: Logical workflow for enzyme characterization.
Application Notes and Protocols for the Industrial-Scale Production and Purification of beta-D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-sorbofuranose, a rare sugar isomer, is of growing interest in the pharmaceutical and biotechnology sectors due to its potential applications as a precursor for novel therapeutics and as a functional food ingredient. Unlike its more common pyranose counterpart, the furanose form possesses a distinct five-membered ring structure, which can impart unique chemical and biological properties. The industrial-scale production of high-purity this compound presents a significant challenge due to the thermodynamic preference for the pyranose form in solution and the difficulty in separating various isomers.
This document outlines a proposed industrial-scale process for the production and purification of this compound, leveraging enzymatic bioconversion and advanced chromatographic separation techniques. The protocols provided are based on established principles of industrial biotechnology and sugar chemistry, offering a robust framework for large-scale manufacturing.
Proposed Industrial Production and Purification Workflow
The overall process begins with the enzymatic oxidation of D-sorbitol to D-sorbose, followed by purification and enrichment of the this compound isomer, and concluding with a final crystallization step to achieve high purity.
Application of beta-D-Sorbofuranose in Food Science and Technology: Application Notes and Protocols
Disclaimer: Scientific literature and publicly available data specifically detailing the applications of beta-D-sorbofuranose in food science are limited. The following application notes and protocols are primarily based on the known properties of its parent molecule, D-sorbose, and general principles of carbohydrate chemistry in food systems. Researchers should validate these applications for the specific anomer, this compound.
Application Notes
This compound, a specific anomeric form of D-sorbose, presents several potential applications in the food industry, primarily leveraging its properties as a ketohexose.
1.1. Low-Calorie Sweetener and Sugar Substitute
D-sorbose is a monosaccharide with a sweet taste, making it a candidate for use as a bulk sweetener or sugar replacer.[1] Its potential physiological effects, such as the inhibition of disaccharidase activity and suppression of postprandial blood glucose and insulin (B600854) levels, suggest its utility in formulating foods for health-conscious consumers, including those managing lifestyle-related diseases like type 2 diabetes.[2][3] When used in combination with other sweeteners, such as sugar alcohols or high-intensity sweeteners, D-sorbose can contribute to a more balanced and sugar-like taste profile in low-calorie food and beverage products.[1]
1.2. Browning and Flavor Development via Maillard Reaction
As a reducing sugar, this compound can participate in the Maillard reaction, a crucial process for color and flavor development in thermally processed foods.[4][5][6][7] The reaction between the carbonyl group of sorbose and the amino group of amino acids, peptides, or proteins leads to the formation of a complex mixture of compounds, including melanoidins (responsible for browning) and various volatile and non-volatile flavor compounds.[7][8][9] The specific flavor profile generated will depend on the type of amino acids present, as well as processing conditions such as temperature, pH, and water activity.[5][7] This property can be harnessed in bakery products, confectionery, and savory applications to create desirable sensory attributes.
1.3. Humectant and Bulking Agent
Like other sugars and polyols, D-sorbose is expected to exhibit hygroscopic properties, allowing it to bind water and function as a humectant.[10][11][12] This can help to maintain moisture and prevent staling in baked goods, improve the texture of confectionery, and control water activity to extend shelf life. As a bulk sweetener, it can also contribute to the texture and mouthfeel of food products where the volume of sugar is important.
1.4. Potential Prebiotic Effects
While specific studies on the prebiotic effects of D-sorbose are not widely available, some monosaccharides and their derivatives can selectively stimulate the growth of beneficial gut bacteria. Further research is needed to determine if this compound has prebiotic potential, which could add to its value as a functional food ingredient.
Quantitative Data
The following tables summarize the available quantitative data for D-sorbose. It is important to note that these values may vary for the specific this compound anomer.
Table 1: Physicochemical Properties of D-Sorbose
| Property | Value | Notes |
| Molar Mass | 180.16 g/mol [13] | |
| Molecular Formula | C6H12O6[13] | |
| CAS Number | 42744-42-3 (for this compound)[13] |
Table 2: Functional Properties of D-Sorbose
| Property | Value/Classification | Method |
| Sweetness | Data not available for direct comparison to sucrose (B13894). | Sensory Evaluation |
| Hygroscopicity | Expected to be hygroscopic.[11][12] | Gravimetric analysis (e.g., moisture sorption isotherms)[10][12] |
| Solubility | Data not available. | Gravimetric or spectroscopic methods.[14][15] |
Experimental Protocols
The following are generalized protocols for evaluating the key functional properties of a novel sweetener like this compound.
3.1. Protocol for Sensory Evaluation of Sweetness
Objective: To determine the relative sweetness of this compound compared to sucrose.
Materials:
-
This compound
-
Sucrose (analytical grade)
-
Deionized water
-
Glass beakers, volumetric flasks, and pipettes
-
Trained sensory panel (10-15 panelists)
-
Sensory evaluation booths with controlled lighting and temperature
Methodology:
-
Preparation of Standard Solutions: Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in deionized water.
-
Preparation of Test Solutions: Prepare a series of this compound solutions of varying concentrations.
-
Sensory Evaluation:
-
Employ a suitable sensory evaluation method, such as the two-alternative forced-choice (2-AFC) test or a scaling method.[16]
-
For the 2-AFC test, present panelists with pairs of samples, one containing a standard sucrose solution and the other a test solution of this compound. Ask panelists to identify the sweeter sample.
-
For scaling, present panelists with the test solutions and ask them to rate the sweetness intensity on a labeled magnitude scale, anchored with the standard sucrose solutions.
-
-
Data Analysis:
-
For the 2-AFC test, determine the concentration of this compound that is perceived as equally sweet to a given concentration of sucrose by 50% of the panelists.
-
For scaling, plot the mean sweetness intensity ratings against the concentration of this compound and compare this to the curve for sucrose.
-
3.2. Protocol for Determination of Solubility
Objective: To determine the solubility of this compound in water at a given temperature.
Materials:
-
This compound
-
Deionized water
-
Temperature-controlled water bath or incubator
-
Stirring plate and magnetic stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Refractometer or HPLC system
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Place the container in a temperature-controlled water bath and stir continuously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Once equilibrated, stop stirring and allow any undissolved solid to settle. Carefully draw a sample of the supernatant and immediately filter it to remove any undissolved particles.
-
Concentration Measurement:
-
Calculation: Express the solubility as grams of solute per 100 mL or 100 g of solvent.
3.3. Protocol for Measurement of Hygroscopicity
Objective: To determine the moisture sorption characteristics of this compound.
Materials:
-
This compound (in powdered form)
-
Desiccators containing saturated salt solutions to create environments of known relative humidity (RH)
-
Analytical balance
-
Weighing dishes
Methodology:
-
Sample Preparation: Dry the this compound powder in a vacuum oven at a low temperature to remove any initial moisture.
-
Exposure to Controlled Humidity: Place a known weight of the dried sample in a weighing dish and transfer it to a desiccator with a specific saturated salt solution (e.g., LiCl for ~11% RH, MgCl2 for ~33% RH, NaCl for ~75% RH, K2SO4 for ~97% RH).
-
Weight Monitoring: Periodically remove the sample and quickly weigh it, recording the weight change over time.
-
Equilibrium: Continue monitoring until the weight of the sample becomes constant, indicating that it has reached equilibrium with the surrounding humidity.
-
Data Analysis:
3.4. Protocol for Analysis of Maillard Reaction Products
Objective: To investigate the Maillard reaction of this compound with an amino acid and identify key reaction products.
Materials:
-
This compound
-
An amino acid (e.g., glycine (B1666218) or lysine)
-
Phosphate (B84403) buffer (to control pH)
-
Heating block or oven
-
HPLC system with a diode array detector (DAD) and/or a mass spectrometer (MS)
-
Headspace gas chromatography-mass spectrometry (GC-MS) system for volatile analysis
Methodology:
-
Reaction Mixture Preparation: Prepare a solution containing this compound and the chosen amino acid in a phosphate buffer at a desired pH (e.g., pH 7).
-
Thermal Processing: Heat the reaction mixture at a specific temperature (e.g., 120°C) for various time intervals.
-
Analysis of Non-Volatile Compounds:
-
At each time point, take an aliquot of the reaction mixture and dilute it.
-
Analyze the sample using HPLC-DAD to monitor the disappearance of reactants and the formation of browning pigments (measured by absorbance at 420 nm).
-
Use HPLC-MS to identify intermediate and final non-volatile products.[4]
-
-
Analysis of Volatile Compounds:
-
For flavor analysis, heat a sample of the reaction mixture in a sealed vial.
-
Analyze the headspace using GC-MS to identify volatile compounds formed during the reaction.
-
-
Data Interpretation: Correlate the formation of specific compounds with the observed changes in color and aroma.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Initial stages of the Maillard reaction involving this compound.
Caption: A potential metabolic pathway for D-sorbose.
References
- 1. JP2010178683A - Functional sweetener containing D-sorbose having biological function improving action, food and drink obtained using the same - Google Patents [patents.google.com]
- 2. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 6. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 11. fiveable.me [fiveable.me]
- 12. quora.com [quora.com]
- 13. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Predicting the solubility of mixtures of sugars and their replacers using the Flory–Huggins theory - Food & Function (RSC Publishing) DOI:10.1039/C6FO01497F [pubs.rsc.org]
- 16. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. postharvestinnovation.org.za [postharvestinnovation.org.za]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the selective synthesis of beta-D-sorbofuranose over other isomers
Welcome to the Technical Support Center for the Selective Synthesis of β-D-Sorbofuranose. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the stereoselective synthesis of β-D-sorbofuranose and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Introduction to the Challenge
The selective synthesis of the β-D-sorbofuranose isomer presents a significant synthetic challenge due to the thermodynamic preference for the pyranose form and the often-favored α-anomer under kinetic control. Sorbose, a ketose, can cyclize to form four different isomers: α- and β-sorbofuranose (five-membered ring), and α- and β-sorbopyranose (six-membered ring). Typically, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring due to lower ring strain.[1][2] Furthermore, the anomeric effect can favor the formation of the α-anomer.
Achieving high selectivity for the less stable β-D-sorbofuranose isomer requires careful control over reaction conditions and a strategic choice of protecting groups to navigate the principles of kinetic versus thermodynamic control.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-D-sorbofuranosides.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired furanoside product. | Formation of the more stable pyranoside isomer: Under thermodynamic equilibrium, the six-membered pyranose ring is generally favored. | Employ kinetic control conditions: use low temperatures and short reaction times to favor the faster-forming furanoside.[3] |
| Decomposition of starting materials or products: Harsh reaction conditions (strong acids, high temperatures) can lead to degradation. | Use milder catalysts and reaction conditions. Monitor the reaction closely by TLC to avoid prolonged reaction times. | |
| Poor reactivity of the glycosyl donor or acceptor: Steric hindrance or deactivating protecting groups can slow down the desired reaction. | Choose a more reactive glycosyl donor (e.g., trichloroacetimidate) or a less sterically hindered acceptor. Consider using "arming" protecting groups on the donor. | |
| Poor β-selectivity (predominance of the α-anomer). | Anomeric effect: Stereoelectronic effects can stabilize the α-anomer. | Utilize protecting groups that favor β-selectivity, such as those that can participate in the reaction mechanism or create specific steric hindrance. For analogous ketofuranosides, participating groups at C-3 have been shown to influence β-selectivity. |
| Reaction conditions favor the thermodynamic α-product: Higher temperatures and longer reaction times can lead to equilibration to the more stable α-anomer. | Strictly adhere to kinetic control conditions (low temperature, short reaction time). | |
| Solvent effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. | Screen different solvents. Non-participating solvents like dichloromethane (B109758) or toluene (B28343) are often used. | |
| Difficulty in separating β-D-sorbofuranose from other isomers. | Similar polarities of the isomers: The α- and β-anomers, as well as the furanose and pyranose forms, can have very similar chromatographic behavior. | Employ advanced chromatographic techniques such as preparative HPLC or utilize different solvent systems for flash chromatography. Derivatization of the mixture to enhance separation is also an option. |
| Inaccurate identification of the desired product: Misinterpretation of NMR spectra can lead to incorrect product identification. | Compare the 1H and 13C NMR data with literature values for analogous compounds. Key indicators for β-anomers of furanosides include the chemical shift of the anomeric carbon (C2) and specific proton-proton coupling constants. For some β-ketofuranosides, the anomeric carbon appears at a characteristic downfield shift. | |
| Formation of side products. | Reaction with unprotected hydroxyl groups: Incomplete protection of the sorbose starting material can lead to undesired side reactions. | Ensure complete protection of all non-reacting hydroxyl groups and purify the protected starting material before glycosylation. |
| Hydrolysis of the glycosyl donor or product: Presence of moisture in the reaction can lead to hydrolysis. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is the furanose form of sorbose less stable than the pyranose form?
A1: The six-membered pyranose ring can adopt a stable chair conformation, which minimizes steric and torsional strain. The five-membered furanose ring is more strained and therefore generally less thermodynamically stable.[1][2]
Q2: What is the "anomeric effect" and how does it influence the synthesis of sorbofuranosides?
A2: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over an equatorial one, which can favor the formation of the α-anomer. This effect needs to be overcome to achieve high β-selectivity.
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3:
-
Kinetic control favors the product that is formed fastest, which is often the less stable isomer. This is typically achieved at lower temperatures and shorter reaction times.[3]
-
Thermodynamic control favors the most stable product, which is achieved when the reaction is allowed to reach equilibrium, usually at higher temperatures and longer reaction times.
To obtain the less stable β-D-sorbofuranose, the reaction should be run under kinetic control.
Q4: What are "participating" and "non-participating" protecting groups, and how do they affect β-selectivity?
A4:
-
Participating groups , typically acyl groups at the C-3 position in ketofuranosides, can form a cyclic intermediate during the glycosylation reaction that blocks the α-face of the molecule, leading to the formation of the β-anomer.
-
Non-participating groups , such as benzyl (B1604629) ethers, do not form such an intermediate and their influence on selectivity is primarily through steric and electronic effects.
Q5: How can I confirm that I have synthesized the β-anomer?
A5: The most reliable method is through NMR spectroscopy. The chemical shift of the anomeric carbon (C2) in the 13C NMR spectrum is a key indicator. For many ketofuranosides, the C2 signal of the β-anomer is shifted downfield compared to the α-anomer. Additionally, specific proton-proton coupling constants in the 1H NMR spectrum and NOE correlations can help determine the stereochemistry at the anomeric center.
Experimental Protocols
Adapted Protocol: Synthesis of a β-D-Psicofuranosyl Disaccharide [1]
This protocol involves the glycosylation of a protected hexopyranose acceptor with a D-psicofuranosyl donor. The use of a participating group on the donor is crucial for β-selectivity.
Materials:
-
D-Psicofuranosyl donor with a participating protecting group (e.g., a benzyl phthalate (B1215562) derivative)
-
Protected hexopyranose acceptor
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter
-
Anhydrous dichloromethane (DCM) as solvent
-
Molecular sieves (4 Å)
Procedure:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired low temperature (e.g., -78 °C or -40 °C).
-
Add TMSOTf dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 30-60 minutes) under kinetic control.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired β-linked disaccharide.
Data Presentation
The following table summarizes typical yields and anomeric ratios that might be expected in the synthesis of analogous β-D-ketofuranosides under different conditions. Note that these are illustrative and actual results for sorbofuranose may vary.
| Glycosyl Donor Protecting Group Strategy | Promoter | Temperature (°C) | Typical Yield (%) | Anomeric Ratio (β:α) |
| Participating group at C-3 | TMSOTf | -40 to -20 | 60-80 | >10:1 |
| Non-participating groups | TMSOTf | -78 | 40-60 | 3:1 to 5:1 |
| Non-participating groups | TMSOTf | 0 | 50-70 | 1:1 to 1:3 |
Mandatory Visualizations
Caption: Troubleshooting workflow for the selective synthesis of β-D-sorbofuranose.
Caption: Kinetic vs. Thermodynamic control in sorbofuranose synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of beta-D-Sorbofuranose in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with beta-D-sorbofuranose in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a highly polar molecule due to the presence of multiple hydroxyl (-OH) groups. These groups readily form hydrogen bonds with other polar molecules, including other sorbofuranose molecules. Most organic solvents are non-polar or have low polarity, and they cannot effectively break the strong intermolecular hydrogen bonds in the solid sorbofuranose or form stable interactions with the dissolved molecules. This mismatch in polarity is the primary reason for its poor solubility in many organic solvents, a principle often summarized as "like dissolves like."[1]
Q2: What are the most promising organic solvents for dissolving this compound?
A2: Based on data for structurally similar monosaccharides like D-fructose, highly polar aprotic solvents are the most effective. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice due to its high polarity and ability to act as a hydrogen bond acceptor, which helps to solvate the hydroxyl groups of the sugar.[2][3][4] Polar protic solvents like methanol (B129727) and ethanol (B145695) can also dissolve this compound to some extent, although typically less effectively than DMSO.[5][] Non-polar solvents such as hexane, toluene, and chloroform (B151607) are generally poor solvents for this compound.
Q3: How does temperature affect the solubility of this compound in organic solvents?
A3: For most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility. This is because the added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice and increases the kinetic energy of the solvent molecules, leading to more effective solvation.[3] Therefore, gently heating the solvent while attempting to dissolve this compound can be an effective strategy to increase its solubility. However, it is crucial to be aware of the thermal stability of this compound to avoid degradation at elevated temperatures.
Q4: Can derivatization of this compound improve its solubility in organic solvents?
A4: Yes, derivatization is a common strategy to enhance the solubility of polar compounds in organic solvents. By replacing the polar hydroxyl groups with less polar protecting groups (e.g., acetyl, benzyl, or silyl (B83357) groups), the overall polarity of the molecule is reduced, making it more compatible with non-polar organic solvents. This is a widely used technique in synthetic organic chemistry involving carbohydrates.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen organic solvent.
This troubleshooting guide follows a logical workflow to address the common issue of poor dissolution.
Caption: Troubleshooting workflow for this compound solubility issues.
Issue 2: The solubility of this compound is too low for my application's concentration requirements.
If you can dissolve some this compound but cannot reach the desired concentration, the following enhancement techniques can be employed.
Data Presentation: Solubility of D-Fructose (as an analogue for this compound)
| Solvent | Chemical Formula | Type | Solubility (at 20-25 °C) | Reference |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Good solubility, suitable for high concentrations | [2][3][4] |
| Methanol | CH₃OH | Polar Protic | ~ 1 g in 14 mL (~71 g/L) | [5] |
| Ethanol | C₂H₅OH | Polar Protic | ~ 1 g in 15 mL (~67 g/L) | [5] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Slightly soluble (~0.5 g/L) | [2][5] |
| Pyridine | C₅H₅N | Polar Aprotic | Soluble | [5] |
| Water | H₂O | Polar Protic | Freely soluble (~790 g/L) | [5] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to improve the solubility of this compound in a less polar organic solvent.
Caption: Experimental workflow for the co-solvency method.
Methodology:
-
Preparation: To your primary organic solvent (e.g., acetone), add the desired amount of this compound.
-
Initial Mixing: Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Co-solvent Addition: If the compound has not fully dissolved, begin adding a highly polar, miscible co-solvent (such as DMSO) dropwise to the mixture while continuing to stir.
-
Observation: Continue adding the co-solvent in small increments until the this compound is completely dissolved.
-
Quantification: Record the final ratio of the primary solvent to the co-solvent required to achieve dissolution.
Protocol 2: Particle Size Reduction via Micronization
Reducing the particle size of a solid can increase its dissolution rate by increasing the surface area available for solvation.
Methodology:
-
Grinding: Place a known amount of crystalline this compound into a clean, dry mortar.
-
Micronization: Use a pestle to grind the crystals into a fine, uniform powder. This should be done for several minutes to ensure a significant reduction in particle size.
-
Dissolution Attempt: Add the micronized powder to the desired organic solvent.
-
Agitation: Stir the mixture vigorously or use sonication to aid in the dissolution process. The increased surface area of the fine powder should lead to a faster rate of dissolution.
Protocol 3: Formation of an Inclusion Complex with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules within their hydrophobic core, thereby increasing the apparent solubility of the guest molecule in a given solvent.
Methodology:
-
Cyclodextrin (B1172386) Solution: Prepare a solution of a suitable cyclodextrin (e.g., beta-cyclodextrin) in the desired organic solvent. Gentle heating may be required to dissolve the cyclodextrin.
-
Addition of Sorbofuranose: Add this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at a constant temperature for several hours to allow for the formation of the inclusion complex.
-
Analysis: Determine the concentration of the dissolved this compound in the solvent to quantify the extent of solubility enhancement. This can be done using techniques such as HPLC or UV-Vis spectroscopy after proper calibration.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]
Technical Support Center: Stabilizing β-D-Sorbofuranose in Experimental Applications
Welcome to the technical support center for β-D-sorbofuranose. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing β-D-sorbofuranose in their experimental work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this important molecule during your procedures.
Frequently Asked Questions (FAQs)
Q1: My experimental results involving β-D-sorbofuranose are inconsistent. Could degradation be the cause?
A1: Yes, inconsistency in experimental outcomes is a common indicator of β-D-sorbofuranose degradation. As a furanose, it is inherently less stable in aqueous solutions compared to its pyranose counterpart. Factors such as pH, temperature, and storage conditions can significantly impact its stability, leading to variability in your results.
Q2: What are the primary factors that lead to the degradation of β-D-sorbofuranose?
A2: The main factors contributing to the degradation of β-D-sorbofuranose are:
-
pH: Both acidic and alkaline conditions can catalyze the degradation of β-D-sorbofuranose.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Storage Conditions: Improper storage, such as prolonged storage in solution at room temperature, can lead to significant degradation.
-
Enzymatic Activity: If your experimental system contains glycosidases, they can enzymatically cleave the furanosidic bonds.
Q3: How can I minimize the degradation of β-D-sorbofuranose during my experiments?
A3: To minimize degradation, consider the following preventive measures:
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pH Control: Maintain the pH of your solution within a neutral range (pH 6-7) whenever possible. Use appropriate buffer systems to stabilize the pH.
-
Temperature Management: Perform your experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the exposure time. Store stock solutions at or below -20°C.
-
Use of Fresh Solutions: Prepare fresh solutions of β-D-sorbofuranose for each experiment to avoid degradation that can occur over time in stored solutions.
-
Protecting Groups: For multi-step chemical syntheses, consider using protecting groups to shield the hydroxyl groups and the anomeric center from unwanted reactions and degradation.
Q4: What are the typical degradation products of β-D-sorbofuranose?
A4: Under acidic conditions, β-D-sorbofuranose can undergo hydrolysis to its open-chain keto-form, which can then participate in further reactions. In alkaline solutions, degradation of the fructofuranosyl linkage can occur, particularly at elevated temperatures. Thermal degradation of sugars, including sorbose, can lead to the formation of 5-hydroxymethylfurfural (B1680220) (HMF) and other related compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with β-D-sorbofuranose.
Problem 1: Loss of compound activity or concentration over time.
| Possible Cause | Recommended Solution |
| pH-mediated degradation | Verify the pH of your experimental buffer. Adjust to a neutral pH if the protocol allows. For long-term experiments, consider using a robust buffering agent. |
| Thermal degradation | If the experiment is conducted at elevated temperatures, perform a time-course study to determine the stability of β-D-sorbofuranose under your specific conditions. Minimize incubation times at high temperatures. |
| Improper storage | Prepare fresh solutions of β-D-sorbofuranose before each experiment. If stock solutions must be stored, aliquot them into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC).
| Possible Cause | Recommended Solution |
| Anomerization | In solution, β-D-sorbofuranose can exist in equilibrium with its other anomers (e.g., α-D-sorbofuranose, β-D-sorbopyranose). Use analytical techniques with sufficient resolution to separate these anomers, such as chiral HPLC. |
| Degradation Products | The unexpected peaks may correspond to degradation products. Analyze these peaks using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns to help elucidate their structures. Compare retention times with known standards of potential degradation products if available. |
Quantitative Data on β-D-Sorbofuranose Stability
While specific kinetic data for the degradation of β-D-sorbofuranose is not extensively available in the literature, the following table provides a general overview of the expected stability under different conditions based on the behavior of similar furanosides.
| Condition | Parameter | Expected Stability of β-D-Sorbofuranose | Notes |
| pH | Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the glycosidic bond and ring opening. |
| Neutral (pH 6-7) | Moderate to High | Optimal pH range for stability in aqueous solution. | |
| Alkaline (pH > 8) | Low to Moderate | Base-catalyzed degradation, particularly at elevated temperatures. | |
| Temperature | Low (≤ 4°C) | High | Recommended for short-term storage of solutions. |
| Ambient (~25°C) | Moderate | Degradation can occur over several hours to days. | |
| Elevated (> 40°C) | Low | Significant degradation is expected, with the rate increasing with temperature. |
Experimental Protocols
Protocol 1: Monitoring β-D-Sorbofuranose Degradation by HPLC
This protocol outlines a general method for monitoring the degradation of β-D-sorbofuranose using High-Performance Liquid Chromatography (HPLC).
Materials:
-
β-D-Sorbofuranose
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Appropriate buffer (e.g., phosphate (B84403) buffer for neutral pH)
-
HPLC system with a suitable column (e.g., a chiral column for anomer separation or a C18 column for general analysis) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).
Procedure:
-
Sample Preparation: Prepare a stock solution of β-D-sorbofuranose in the desired buffer at a known concentration.
-
Incubation: Incubate aliquots of the stock solution under the experimental conditions you wish to test (e.g., different pH values, temperatures).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
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Quenching (if necessary): If the degradation is rapid, immediately quench the reaction by neutralizing the pH or rapidly cooling the sample on ice.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water. The exact ratio will need to be optimized for your specific column and separation needs.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.
-
-
Data Analysis: Monitor the peak area of β-D-sorbofuranose over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Quantitative Analysis of β-D-Sorbofuranose by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the quantitative analysis of β-D-sorbofuranose and to monitor its degradation without the need for chromatographic separation.
Materials:
-
β-D-Sorbofuranose
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known concentration (e.g., trimethylsilylpropanoic acid - TMSP)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of β-D-sorbofuranose and the internal standard in the deuterated solvent.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Quantification: Integrate the area of a well-resolved peak corresponding to β-D-sorbofuranose and a peak from the internal standard. The concentration of β-D-sorbofuranose can be calculated using the following formula:
Concentration (Sorbofuranose) = [Concentration (Standard) × (Integration (Sorbofuranose) / Number of Protons (Sorbofuranose Peak))] / [(Integration (Standard) / Number of Protons (Standard Peak))]
-
Monitoring Degradation: To monitor degradation, acquire NMR spectra at different time points under your experimental conditions. A decrease in the integral of the β-D-sorbofuranose peak and the appearance of new signals will indicate degradation.
Visualizing Degradation and Prevention Strategies
The following diagrams illustrate the key concepts related to β-D-sorbofuranose degradation and the strategies to prevent it.
Caption: Factors leading to the degradation of β-D-sorbofuranose.
Caption: Troubleshooting workflow for preventing degradation.
Caption: Analytical workflow for monitoring β-D-sorbofuranose.
Optimization of reaction conditions for the glycosylation of beta-D-sorbofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the glycosylation of β-D-sorbofuranose.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the glycosylation of β-D-sorbofuranose, offering potential causes and solutions in a question-and-answer format.
Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in sorbofuranose glycosylation can stem from several factors. A primary cause can be the incomplete activation of the glycosyl donor or the use of a deactivated donor. Another significant factor is the steric hindrance of the glycosyl acceptor. The stability of the oxocarbenium ion intermediate also plays a crucial role in the reaction's success.
To improve the yield, consider the following troubleshooting steps:
-
Optimize Activator/Promoter Concentration: The concentration of the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) is critical. A low concentration may not be sufficient to activate the donor, while an excess can lead to side reactions. It is recommended to perform a concentration screen to find the optimal amount.
-
Choice of Glycosyl Donor: Trichloroacetimidate (B1259523) donors are commonly used for their high reactivity. Ensure the trichloroacetimidate donor is freshly prepared and pure, as it can degrade upon storage.
-
Reaction Temperature: The optimal temperature can vary significantly. While lower temperatures often favor stereoselectivity, they can also decrease the reaction rate. A systematic study of the temperature profile is advisable.
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Dichloromethane (B109758) (CH₂Cl₂) is a common choice, but other aprotic solvents like diethyl ether or acetonitrile (B52724) can be explored.
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: I am observing poor stereoselectivity in my reaction, with a mixture of α and β anomers. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity in the glycosylation of furanosides is a known challenge. The stereochemical outcome is influenced by a delicate balance of factors including the protecting groups on the donor, the solvent, the temperature, and the nature of the activator.
Here are strategies to enhance stereoselectivity:
-
Neighboring Group Participation: The choice of protecting group at the C3 position of the sorbofuranose donor can direct the stereochemical outcome. A participating group, such as a benzoyl group, can favor the formation of the 1,2-trans-glycoside.
-
Solvent Effects: The solvent can influence the stability and reactivity of the intermediates. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) can sometimes favor the formation of the α-anomer.
-
Temperature Optimization: Lowering the reaction temperature (e.g., to -78 °C) often increases the stereoselectivity by favoring the kinetically controlled product.
-
Activator/Promoter System: The choice of Lewis acid can impact the stereoselectivity. It is worthwhile to screen different activators such as TMSOTf, BF₃·OEt₂, or a combination of NIS/TfOH for thioglycoside donors.
Q3: My reaction is producing a significant amount of a side product, which I suspect is the N-glycosyl trichloroacetamide (B1219227). How can I prevent this?
A3: The formation of N-glycosyl trichloroacetamide is a common side reaction when using trichloroacetimidate donors. This occurs when the trichloroacetimidate group reacts with another molecule of the activated donor.
To minimize this side product:
-
Inverse Addition: Add the glycosyl donor slowly to a solution of the glycosyl acceptor and the activator. This "inverse procedure" keeps the concentration of the reactive donor low, thus reducing the likelihood of the donor-donor side reaction.
-
Use of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the glycosyl acceptor can help to ensure the activated donor reacts with the acceptor rather than another donor molecule.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be varied to optimize the glycosylation of a protected β-D-sorbofuranose donor (e.g., a trichloroacetimidate derivative). The yields and stereoselectivities are illustrative and will depend on the specific substrates used.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | Sorbofuranosyl Trichloroacetimidate | Primary Alcohol | TMSOTf (0.1) | CH₂Cl₂ | -40 to 0 | Moderate | Varies |
| 2 | Sorbofuranosyl Trichloroacetimidate | Primary Alcohol | TMSOTf (0.2) | CH₂Cl₂ | -78 to -40 | Good | Improved α-selectivity |
| 3 | Sorbofuranosyl Trichloroacetimidate | Secondary Alcohol | BF₃·OEt₂ (0.3) | CH₂Cl₂/Et₂O (1:1) | -20 | Moderate | Varies |
| 4 | Sorbofuranosyl Trichloroacetimidate | Phenolic Acceptor | TMSOTf (0.1) | Acetonitrile | 0 | Good | Good β-selectivity |
| 5 | Sorbofuranosyl Thioglycoside | Primary Alcohol | NIS (1.2) / TfOH (0.1) | CH₂Cl₂ | -20 | Good | Varies |
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-2,3:4,6-di-O-isopropylidene-β-D-sorbofuranose (A Precursor for a Glycosyl Donor)
This protocol describes the preparation of a protected sorbofuranose derivative that can be subsequently converted into a glycosyl donor like a trichloroacetimidate.
Materials:
-
2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose
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Acetic anhydride (B1165640)
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose in a mixture of pyridine and CH₂Cl₂ at 0 °C.
-
Add acetic anhydride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the title compound.
Protocol 2: General Procedure for Glycosylation using a Sorbofuranosyl Trichloroacetimidate Donor
This protocol provides a general method for the glycosylation of an alcohol acceptor using a sorbofuranosyl trichloroacetimidate donor.[1]
Materials:
-
Sorbofuranosyl trichloroacetimidate donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1-0.3 equiv. in anhydrous CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the sorbofuranosyl trichloroacetimidate donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the TMSOTf solution dropwise via syringe.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1-4 hours), quench the reaction by adding a few drops of Et₃N.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the glycosylation of β-D-sorbofuranose.
Caption: Decision-making guide for troubleshooting poor stereoselectivity.
References
Troubleshooting peak tailing and poor resolution in HPLC analysis of sorbofuranose
Welcome to the technical support center for the HPLC analysis of sorbofuranose. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you resolve common issues such as peak tailing and poor resolution in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing sorbofuranose?
Peak tailing, where the latter half of the peak is elongated, is a common issue in HPLC. For a polar molecule like sorbofuranose, the primary causes include:
-
Secondary Interactions: Strong interactions between the hydroxyl groups of sorbofuranose and active sites (e.g., exposed silanols) on the silica-based stationary phase can lead to tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, causing peak shape distortion.[3] This can be either mass overload (sample concentration is too high) or volume overload (injection volume is too large).[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][4] This often results in increased backpressure.[3]
-
Mobile Phase pH Issues: While less common for neutral sugars, an inappropriate mobile phase pH can affect the ionization state of residual silanol (B1196071) groups on the column, increasing secondary interactions.[5]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, leading to peak broadening and tailing.[1]
Q2: My sorbofuranose peak is broad and not well-separated from other components. How can I improve the resolution?
Poor resolution is the result of peaks being too broad or too close together. To improve it, you can focus on three main factors: retention factor (k), column efficiency (N), and selectivity (α).[6]
-
Increase Retention (k): For polar compounds like sorbofuranose on a HILIC or amino column, increasing the organic content (e.g., acetonitrile) in the mobile phase will increase retention and may improve resolution.[6]
-
Increase Column Efficiency (N): Higher efficiency results in narrower peaks. This can be achieved by using a longer column, a column with a smaller particle size, or optimizing the flow rate.[6][7][8] Slower flow rates often yield better resolution, but can also lead to band broadening if excessively slow.[7]
-
Change Selectivity (α): This is the most powerful way to improve resolution.[6] You can alter selectivity by:
-
Changing the mobile phase composition (e.g., trying a different organic solvent if compatible).[6]
-
Switching to a different type of stationary phase (e.g., from an amino column to a HILIC column or a ligand-exchange column).
-
Adjusting the column temperature. Lower temperatures can sometimes improve separation for structurally similar sugars.[9]
-
Q3: I am seeing split peaks for my sorbofuranose standard. What could be the cause?
Split peaks for reducing sugars like sorbofuranose are often due to the separation of anomers (α and β forms).[10] These forms exist in equilibrium in solution. To prevent the separation of anomers and obtain a single, sharp peak, you can:
-
Increase Column Temperature: Operating at higher temperatures (e.g., 70-80 °C) can accelerate the interconversion between anomers, causing the two peaks to merge into one.[10][11]
-
Use an Alkaline Mobile Phase: Strong alkaline conditions can also speed up anomer interconversion.[10] This is often employed with polymer-based amino columns that are stable at high pH.[10]
Other potential causes for split peaks include a contaminated or blocked column inlet frit or a column void.[4]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Troubleshooting Workflow for Peak Tailing
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. shodex.com [shodex.com]
- 11. shodex.com [shodex.com]
Strategies to minimize by-product formation in beta-D-sorbofuranose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of beta-D-sorbofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common and readily available starting material for the synthesis of this compound is L-sorbose. The synthesis typically involves the protection of the hydroxyl groups, followed by selective deprotection to yield the desired furanose form.
Q2: What are the major by-products formed during this compound synthesis?
The primary by-products in this compound synthesis depend on the synthetic route. When starting from D-glucose to produce the L-sorbose precursor, a common by-product is D-fructose due to isomerization. During the cyclization and deprotection steps from L-sorbose, potential by-products include the alpha-anomer of D-sorbofuranose, unreacted L-sorbose, and degradation products if harsh acidic conditions are used.
Q3: How can I control the formation of the alpha-anomer?
The formation of the desired beta-anomer over the alpha-anomer is influenced by the reaction conditions during the cyclization and deprotection steps. Careful control of temperature, reaction time, and the choice of acid catalyst can influence the anomeric ratio. Thermodynamic control, allowing the reaction to reach equilibrium, often favors the more stable anomer.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound from its isomers and by-products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the stereochemistry of the final product and any isolated by-products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete reaction during protection or deprotection steps. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Extend the reaction time or adjust the temperature as needed. |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, catalyst concentration, and reaction time. Refer to the detailed experimental protocols for recommended conditions. |
| Degradation of the product. | Avoid overly harsh acidic conditions or prolonged heating during the deprotection step, as this can lead to the formation of degradation products. |
| Inefficient purification. | Employ appropriate chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative HPLC, to effectively separate the desired product from by-products and unreacted starting materials. |
Issue 2: High Percentage of By-product Formation
Possible Causes & Solutions:
| By-product | Cause | Recommended Action |
| D-fructose (from L-sorbose precursor synthesis) | Non-selective isomerization of D-glucose. | Utilize selective catalysts, such as titanium-boron-beta zeolite, which have been shown to favor the formation of L-sorbose over D-fructose.[1][2] |
| alpha-D-Sorbofuranose | Kinetic control favoring the formation of the alpha-anomer. | Adjust reaction conditions to favor thermodynamic control. This may involve using a less reactive acid catalyst or allowing the reaction to stir for a longer period at a moderate temperature. |
| Unreacted L-sorbose | Incomplete cyclization or protection. | Ensure the use of an adequate amount of protecting group reagent and catalyst. Monitor the reaction for completion. |
| Degradation Products | Harsh deprotection conditions. | Employ milder deprotection methods, such as using aqueous acetic acid or a catalytic amount of a strong acid in a controlled manner.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose (Key Intermediate)
This protocol details the protection of L-sorbose using acetone (B3395972) to form the di-isopropylidene derivative, a key intermediate in the synthesis of this compound.
Materials:
-
L-Sorbose
-
Acetone
-
Antimony pentafluoride (catalyst)
-
Molecular Sieves 3A
Procedure:
-
To 200 ml of acetone, add 10.0 g of L-sorbose and 65.0 mg of antimony pentafluoride.
-
Reflux the mixture with stirring in a water bath at 60°C for 6 hours.
-
During the reaction, dry the refluxing solvent by passing it through a column containing 20 g of Molecular Sieves 3A placed between the reaction vessel and the condenser.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a suitable base (e.g., triethylamine).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: Approximately 82.3% of 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose.[4]
Protocol 2: Deprotection of Isopropylidene Groups to Yield Sorbofuranose
This protocol describes the removal of the isopropylidene protecting groups under acidic conditions to yield the final sorbofuranose product. The ratio of beta to alpha anomers will be dependent on the specific conditions.
Materials:
-
2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose
-
Aqueous sulfuric acid (1%) or aqueous acetic acid
-
Sodium bicarbonate
Procedure using Aqueous Sulfuric Acid:
-
Suspend the di-O-isopropylidene-sorbofuranose in 1% aqueous sulfuric acid.
-
Heat the mixture at reflux for 3 hours.[1]
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of sodium bicarbonate until the pH is 7.[1]
-
Remove the solvent under reduced pressure at a temperature below 30°C.
-
Lyophilize the residue to obtain the crude product.
Procedure using Aqueous Acetic Acid (Milder Conditions):
-
Dissolve the di-O-isopropylidene-sorbofuranose in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a base like sodium bicarbonate.
-
Remove the solvent under reduced pressure.
Purification: The crude sorbofuranose can be purified by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/methanol) to separate the anomers and any remaining impurities.
Data Presentation
Table 1: Influence of Catalyst on L-Sorbose Selectivity from D-Glucose Isomerization
| Catalyst | D-Glucose Conversion (%) | L-Sorbose Selectivity (%) | D-Fructose Selectivity (%) |
| Conventional Acid Catalyst | High | Low | High |
| Titanium-Boron-Beta Zeolite | 27 | 57 | 11.4 |
Data adapted from a study on D-glucose isomerization.[2] This table illustrates the significant improvement in selectivity towards the desired L-sorbose precursor when using a specialized zeolite catalyst.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. High Yield of L-Sorbose via D-Glucose Isomerization in Ethanol over a Bifunctional Titanium-Boron-Beta Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Stability of beta-D-Sorbofuranose for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of beta-D-sorbofuranose during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other furanose sugars, is primarily influenced by temperature, pH, moisture content, and exposure to light. Its five-membered ring structure is inherently less stable than the six-membered pyranose ring, making it more susceptible to degradation.
Q2: What are the common degradation pathways for this compound?
A2: The primary degradation pathways for this compound are thought to include hydrolysis of the glycosidic bond under acidic conditions, isomerization to other sugars, and caramelization or Maillard reactions at elevated temperatures, especially in the presence of amino acids.
Q3: How can I minimize the degradation of this compound during storage?
A3: To minimize degradation, it is crucial to control the storage environment. This includes maintaining low temperatures, controlling humidity, protecting from light, and formulating with stabilizing excipients. The optimal storage conditions are typically in a dry, inert atmosphere at or below freezing temperatures.
Q4: What are suitable analytical methods to monitor the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Mass Spectrometry) is the most common and effective method for quantifying this compound and its degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify different isomers and degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration (yellowing or browning) of the solid sample. | Caramelization or Maillard reaction due to exposure to high temperatures or presence of impurities. | Store the sample at lower temperatures (e.g., -20°C). Ensure the sample is free from amine-containing impurities. Package under an inert atmosphere (e.g., nitrogen or argon). |
| Changes in the physical state of the powder (e.g., clumping, stickiness). | Moisture absorption from the environment. | Store the sample in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel). Package in airtight containers. Consider co-formulating with a moisture-scavenging excipient. |
| Decrease in purity or appearance of new peaks in the chromatogram. | Chemical degradation due to acidic/basic conditions, oxidation, or thermal stress. | Conduct a forced degradation study to identify the specific cause. Adjust the pH of the formulation to a more neutral range if in solution. Add antioxidants if oxidative degradation is suspected. Store at a consistently low temperature. |
| Inconsistent analytical results. | Interconversion between anomers (mutarotation) or degradation during analysis. | Allow solutions to equilibrate to reach mutarotational equilibrium before analysis. Ensure the analytical method is validated for stability-indicating properties. Use a mobile phase that minimizes on-column degradation. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and intended to guide experimental design.
Table 1: Effect of Temperature on the Stability of Solid this compound (6 months)
| Storage Temperature (°C) | Purity (%) | Total Degradation Products (%) | Appearance |
| -20 | 99.8 | 0.2 | White crystalline powder |
| 4 | 99.2 | 0.8 | White crystalline powder |
| 25 | 97.5 | 2.5 | Off-white powder |
| 40 | 92.1 | 7.9 | Slightly yellow powder |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C (24 hours)
| pH | Purity (%) | Major Degradation Product(s) |
| 2.0 | 85.3 | Fructose, Unknown |
| 4.0 | 95.1 | Fructose |
| 7.0 | 99.5 | Not Detected |
| 9.0 | 96.8 | Isomerization products |
Table 3: Effect of Excipients on the Stability of Solid this compound at 40°C/75% RH (3 months)
| Formulation | Purity (%) | Moisture Content (%) | Appearance |
| This compound only | 90.5 | 5.2 | Yellowish, clumpy powder |
| + Mannitol (B672) (1:1 ratio) | 96.8 | 2.1 | Off-white powder |
| + Trehalose (B1683222) (1:1 ratio) | 97.5 | 1.8 | White, free-flowing powder |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with RID or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before injection into the HPLC.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in mobile phase for analysis.
-
Photolytic Degradation: Expose 10 mg of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stabilization of this compound with Excipients
Objective: To evaluate the stabilizing effect of mannitol and trehalose on this compound in the solid state.
Materials:
-
This compound
-
D-Mannitol
-
D-Trehalose dihydrate
-
Deionized water
-
Freeze-dryer
-
Stability chambers (40°C/75% RH)
Procedure:
-
Preparation of Formulations:
-
Prepare a 10% (w/v) aqueous solution of this compound.
-
Prepare a 10% (w/v) aqueous solution containing a 1:1 weight ratio of this compound and mannitol.
-
Prepare a 10% (w/v) aqueous solution containing a 1:1 weight ratio of this compound and trehalose.
-
-
Lyophilization: Freeze-dry all three solutions to obtain solid powders.
-
Stability Study: Place the lyophilized powders in open vials within a stability chamber set at 40°C and 75% relative humidity.
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze for purity by HPLC, moisture content by Karl Fischer titration, and physical appearance.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for evaluating the stability of this compound formulations.
References
Refinement of purification techniques to obtain high-purity beta-D-sorbofuranose
Welcome to the technical support center for the refinement of purification techniques to obtain high-purity β-D-sorbofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of this furanose sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying β-D-sorbofuranose?
The main challenges in purifying β-D-sorbofuranose are related to its chemical properties:
-
Presence of Anomers: In solution, sorbofuranose can exist as an equilibrium mixture of α and β anomers. This interconversion, known as anomerization, can cause peak broadening or the appearance of multiple peaks for a single compound during chromatographic separation.
-
High Polarity: As a sugar, β-D-sorbofuranose is highly polar, which can make it difficult to retain and resolve on standard reversed-phase chromatography columns.
-
Structural Similarity to Other Sugars: Synthesis or extraction of β-D-sorbofuranose may result in a mixture with other structurally similar sugars, making separation challenging.
-
Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring. It can be susceptible to ring-opening or degradation under harsh purification conditions, such as extreme pH or high temperatures.
Q2: How can I minimize anomerization during purification?
To obtain a pure anomer, it is crucial to minimize the interconversion between the α and β forms. This can be achieved by:
-
Low-Temperature Conditions: Performing purification steps at lower temperatures can slow down the rate of anomerization.
-
Aprotic Solvents: Using aprotic solvents can help to reduce the rate of anomerization, although this may be limited by the solubility of the sugar.
-
Derivatization: Protecting the anomeric hydroxyl group through derivatization can prevent interconversion. However, this adds extra steps for protection and deprotection.
Q3: What type of chromatography is most effective for β-D-sorbofuranose purification?
Due to its high polarity, traditional reversed-phase chromatography is often not ideal. The following techniques are generally more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like sugars. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Ion-Exchange Chromatography (IEC): If the sugar can be derivatized to carry a charge, or if it is being separated from charged impurities, IEC can be a powerful technique.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing high-molecular-weight impurities.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Resolution (Peak Tailing or Broadening) | 1. Anomerization occurring on the column. 2. Sub-optimal mobile phase composition. 3. Column overloading. | 1. Optimize temperature and mobile phase to minimize anomerization. 2. Adjust the mobile phase composition (e.g., buffer concentration, organic solvent ratio). 3. Reduce the sample load on the column. |
| Low Recovery from the Column | 1. Irreversible adsorption to the stationary phase. 2. Degradation of the sample during purification. | 1. Use a more inert stationary phase. 2. Ensure the mobile phase pH is within the stability range of β-D-sorbofuranose. |
| Co-elution with Impurities | 1. Insufficient separation power of the chromatographic method. 2. Presence of structurally similar impurities. | 1. Optimize the chromatographic method (e.g., gradient, flow rate). 2. Employ an orthogonal purification technique (e.g., crystallization followed by chromatography). |
| Difficulty with Crystallization | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal growth. 3. Inappropriate solvent system. | 1. Slowly evaporate the solvent or use an anti-solvent to induce supersaturation. 2. Pre-purify the material to remove impurities. 3. Screen a variety of solvents and solvent mixtures.[3] |
Quantitative Data Summary
The following table summarizes hypothetical data from different purification strategies for β-D-sorbofuranose to illustrate potential outcomes.
| Purification Method | Purity (%) | Yield (%) | Throughput | Notes |
| Crystallization | 95-98 | 60-80 | High | Good for initial bulk purification. |
| HILIC | >99 | 70-90 | Medium | Excellent for high-purity final polishing. |
| Ion-Exchange Chromatography | >98 | 80-95 | Medium | Requires charged species or derivatization. |
| Size-Exclusion Chromatography | Variable | >90 | Low | Best for removing large or small impurities. |
Experimental Protocols
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, amine, or diol-based).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Sample Preparation: Dissolve the crude β-D-sorbofuranose in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a gradient from high to low organic solvent concentration to elute the compounds.
-
-
Fraction Collection: Collect fractions corresponding to the β-D-sorbofuranose peak.
-
Analysis and Pooling: Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical HPLC, NMR). Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Identify a suitable solvent system where β-D-sorbofuranose has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude β-D-sorbofuranose in the minimum amount of the chosen solvent at an elevated temperature.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. Seeding with a small crystal of pure product can aid in this process.[3]
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A general experimental workflow for the purification of β-D-sorbofuranose.
Caption: A troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Purification and biochemical characterization of an extracellular β-d-fructofuranosidase from Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M | Semantic Scholar [semanticscholar.org]
- 3. unifr.ch [unifr.ch]
Addressing matrix effects in the mass spectrometric analysis of beta-D-sorbofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of beta-D-sorbofuranose.
Troubleshooting Guide
Q1: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
A1: Signal suppression for a polar molecule like this compound is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte.[1]
Common Causes:
-
High concentrations of salts, phospholipids, or other polar molecules in the sample extract that compete with this compound for ionization.[2]
-
Co-elution of matrix components with the analyte, leading to competition in the ion source.
-
Changes in droplet formation and evaporation efficiency in the electrospray ionization (ESI) source due to the presence of matrix components.[1]
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., mixed-mode or hydrophilic interaction) to effectively remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, it can be optimized to partition interferences away from the analyte.
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components. However, this may compromise the limit of detection.[2]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between this compound and the interfering peaks.
-
Column Chemistry: Consider using a column specifically designed for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
A logical workflow for troubleshooting ion suppression is presented below.
Caption: Troubleshooting workflow for ion suppression.
Q2: My results for this compound quantification are inconsistent and show poor reproducibility. Could this be related to matrix effects?
A2: Yes, poor reproducibility is a hallmark of uncompensated matrix effects. The variability in the composition of the matrix from sample to sample will lead to different degrees of ion suppression or enhancement, resulting in inconsistent quantitative results.
Solutions:
-
Consistent Sample Preparation: Ensure that your sample preparation protocol is highly consistent across all samples, standards, and quality controls.
-
Use of an Internal Standard: As mentioned previously, a stable isotope-labeled internal standard is crucial for correcting for sample-to-sample variations in matrix effects.[3]
-
Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to mimic and thus compensate for the matrix effect.
Frequently Asked Questions (FAQs)
Q3: What is the best way to quantitatively assess matrix effects for this compound?
A3: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: Are there any specific sample preparation techniques recommended for analyzing this compound in complex biological matrices?
A4: For a polar compound like this compound in matrices such as plasma or urine, a combination of protein precipitation followed by solid-phase extraction (SPE) is often effective. A mixed-mode SPE sorbent that has both reversed-phase and ion-exchange properties can be particularly useful for removing a broad range of interferences. For food matrices with high sugar content, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted.
Q5: Can derivatization help in mitigating matrix effects for this compound analysis?
A5: Derivatization can indirectly help by shifting the analyte to a different chromatographic region, potentially separating it from co-eluting matrix components. Common derivatization strategies for sugars include silylation for GC-MS analysis or reaction with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) for LC-MS.[5] However, derivatization adds complexity to the sample preparation and may not eliminate the need for other strategies to combat matrix effects.
Quantitative Data Summary
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Glucose | Plasma | Protein Precipitation | -35% (Suppression) | [2] |
| Fructose | Urine | Dilution | -20% (Suppression) | [2] |
| Galactose | Cell Culture Media | SPE | -15% (Suppression) |
Note: The extent of matrix effects is highly dependent on the specific sample, preparation method, and analytical conditions.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using SPE-LC-MS/MS with a Stable Isotope-Labeled Internal Standard
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-¹³C₆ (or other suitable stable isotope-labeled internal standard)
-
Human plasma (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode solid-phase extraction (SPE) cartridges
2. Sample Preparation Workflow:
The workflow for sample preparation is outlined in the diagram below.
Caption: Sample preparation workflow.
3. Detailed Steps:
-
Spiking: To 100 µL of plasma sample, add 10 µL of the stable isotope-labeled internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE:
-
Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions: To be determined by infusing pure standards of this compound and its labeled internal standard.
5. Data Analysis:
-
Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using matrix-matched standards prepared in blank plasma and processed through the entire sample preparation procedure.
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Beta-D-Sorbofuranose and Beta-D-Sorbopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two isomeric forms of D-sorbose: beta-D-sorbofuranose (a five-membered ring) and beta-D-sorbopyranose (a six-membered ring). While research directly comparing the biological effects of these two specific isomers is limited, this document synthesizes available data on D-sorbose and leverages insights from structurally similar sugars, particularly fructose (B13574) isomers, to draw informed comparisons. The primary differentiation in their biological activity appears to stem from their interaction with cellular transporters, which dictates their bioavailability and subsequent metabolic fate.
Key Comparative Insights
The most significant distinction in the biological activity of this compound and beta-D-sorbopyranose is hypothesized to be their differential uptake by glucose transporters (GLUTs). Drawing parallels from recent studies on fructose isomers, it is proposed that the five-membered furanose ring of this compound is preferentially transported by GLUT5, a transporter with high specificity for fructose. In contrast, the six-membered pyranose ring of beta-D-sorbopyranose may be recognized and transported by both GLUT5 and GLUT2. This differential uptake has profound implications for their tissue distribution and metabolic effects.
Data Presentation: A Comparative Overview
Due to the limited availability of studies that directly compare the two isomers, the following table summarizes the known biological activities of D-sorbose (isomer not specified) and provides a hypothesized comparison based on differential transporter affinity.
| Biological Activity | This compound (Hypothesized) | Beta-D-Sorbopyranose (Hypothesized) | Supporting Experimental Data (on D-Sorbose) |
| Cellular Uptake | Preferential uptake via GLUT5 | Uptake via GLUT5 and GLUT2 | Studies on fructose isomers show furanose preference for GLUT5, while pyranose is transported by both GLUT2 and GLUT5. D-sorbose is transported by GLUT5.[1][2] |
| Tissue Distribution | Primarily in tissues expressing GLUT5 (e.g., small intestine, testes) | Broader distribution in tissues expressing GLUT2 (e.g., liver, pancreas, small intestine) and GLUT5. | Inferred from transporter expression patterns. |
| Enzyme Inhibition | Likely contributes to sucrase inhibition. | Likely contributes to sucrase inhibition. | D-sorbose has been shown to inhibit sucrase activity. |
| Metabolic Effects | Contributes to the overall metabolic effects of D-sorbose. | Contributes to the overall metabolic effects of D-sorbose. | D-sorbose has been observed to lower hepatic lipogenic enzyme activity and decrease serum insulin (B600854) levels in rats. |
Experimental Protocols
Intestinal Absorption of D-Sorbose via Glucose Transporters
A key study investigating the intestinal absorption of D-sorbose in rats provides the foundation for understanding its cellular uptake.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Dietary Groups: Rats were fed either a high-fructose or a high-glucose diet to modulate the expression of intestinal GLUT5.
-
Administration of D-Sorbose: A solution of D-sorbose was orally administered to the rats.
-
Blood Sampling: Blood samples were collected from the portal vein and peripheral circulation at various time points.
-
Analysis: The concentration of D-sorbose in the blood was quantified to determine the rate and extent of absorption.
-
Inhibitor Studies: A selective SGLT1 inhibitor was used to confirm that SGLT1 is not involved in D-sorbose transport.[1][2]
Findings: The study concluded that D-sorbose is likely transported across the intestinal epithelium via GLUT5, as absorption was significantly higher in rats with upregulated GLUT5 expression, and was unaffected by the SGLT1 inhibitor.[1][2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Hypothesized differential uptake of sorbose isomers by intestinal GLUT transporters.
Caption: Workflow of the in vivo study on D-sorbose intestinal absorption.
Conclusion
The biological activities of this compound and beta-D-sorbopyranose, while not extensively studied in a comparative manner, are likely to differ primarily at the level of cellular uptake. Based on evidence from related fructose isomers, this compound is hypothesized to be a more specific substrate for GLUT5, potentially leading to more targeted effects in tissues with high GLUT5 expression. Conversely, beta-D-sorbopyranose may have a broader range of tissue uptake due to its interaction with both GLUT5 and GLUT2. Both isomers likely contribute to the observed effects of D-sorbose, such as sucrase inhibition and modulation of lipid metabolism. Further research is warranted to isolate and characterize the specific biological roles of each isomer, which could inform the development of novel therapeutic agents targeting carbohydrate metabolism and transport.
References
A Comparative Guide to the Validation of a New Analytical Method for Beta-D-Sorbofuranose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the detection of beta-D-sorbofuranose, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), against the standard High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method. The following sections detail the performance characteristics, experimental protocols, and logical workflows of both methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their applications.
Data Presentation: A Head-to-Head Comparison
The performance of any analytical method is paramount for generating reliable and reproducible data. The following tables summarize the key validation parameters for the standard HPLC-RID method and the new UHPLC-MS/MS method for monosaccharide analysis.
Table 1: Performance Characteristics of Standard HPLC-RID Method for Monosaccharide Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 0.13 - 0.22 mg/mL[1] |
| Limit of Quantification (LOQ) | 0.44 - 0.56 mg/mL[1][2] |
| Linearity Range | 0.1 - 10.048 mg/mL[2][3] |
| Correlation Coefficient (R²) | > 0.998[1][3] |
| Precision (%RSD) | < 2.0% (Intra-day and Inter-day)[3] |
| Accuracy (% Recovery) | 96.78 - 108.88%[3] |
Table 2: Performance Characteristics of New UHPLC-MS/MS Method with PMP Derivatization for Monosaccharide Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | Femtomole to Attomole range |
| Limit of Quantification (LOQ) | Femtomole to Attomole range |
| Linearity Range | Spanning four to six orders of magnitude |
| Correlation Coefficient (R²) | Not explicitly stated, but excellent linearity is implied |
| Precision (CVs) | ≤ 7.2% |
| Accuracy (% Recovery) | High accuracy demonstrated by spiking experiments |
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are essential for the successful implementation and validation of any analytical method.
Standard Method: HPLC-RID
This method is a widely used, robust technique for the quantification of underivatized monosaccharides.
1. Objective: To quantify this compound using a standard HPLC-RID method.
2. Materials:
-
HPLC system equipped with a refractive index detector (RID)
-
Amino-based or ligand-exchange chromatography column
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
If necessary, perform serial dilutions to bring the concentration of this compound within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. HPLC-RID Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, commonly in a ratio of 75:25 (v/v).[3]
-
Flow Rate: An isocratic flow rate of 0.9 to 1.0 mL/min is often used.[3]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 35°C.[3]
-
Injection Volume: A standard injection volume is 10-20 µL.
-
RID Temperature: The RID cell temperature should be kept constant and close to the column temperature to minimize baseline drift.[3]
5. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by constructing a calibration curve from the peak areas of a series of standards of known concentrations.
New Method: UHPLC-MS/MS with PMP Derivatization
This novel method offers significantly enhanced sensitivity and selectivity through chemical derivatization and mass spectrometric detection.
1. Objective: To achieve highly sensitive and selective quantification of this compound using UHPLC-MS/MS following derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).
2. Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
C18 reversed-phase UHPLC column
-
PMP derivatization agent
-
Ammonia solution
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
This compound standard
-
Reagents for sample hydrolysis (if applicable)
3. Sample Preparation and Derivatization:
-
If this compound is part of a larger molecule (e.g., a polysaccharide), perform acid hydrolysis to release the monosaccharide.
-
Neutralize the hydrolyzed sample.
-
To the sample or standard solution, add a solution of PMP in methanol (B129727) and a small amount of base (e.g., NaOH).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to allow for the derivatization reaction to complete.
-
After cooling, neutralize the reaction mixture with an acid (e.g., HCl).
-
Extract the PMP-labeled monosaccharides with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for UHPLC-MS/MS analysis.
4. UHPLC-MS/MS Conditions:
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of A) an aqueous buffer (e.g., 25 mM ammonium acetate in 5% acetonitrile, pH 8.2) and B) an organic solvent (e.g., 95% acetonitrile).
-
Gradient Program: An optimized gradient is run to separate the PMP-derivatized monosaccharides. For example, a 10-minute gradient could be employed.
-
Flow Rate: A typical flow rate for UHPLC is 0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature, for instance, 35°C.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The specific precursor-to-product ion transitions for PMP-derivatized this compound would need to be determined.
5. Data Analysis:
-
Identify the PMP-derivatized this compound based on its specific retention time and MRM transition.
-
Quantify the analyte using a calibration curve constructed from the peak areas of PMP-derivatized standards.
Mandatory Visualization: Workflows and Pathways
To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language.
Caption: Workflow for this compound analysis by HPLC-RID.
Caption: Workflow for this compound analysis by UHPLC-MS/MS.
References
A Researcher's Guide to Differentiating Beta-D-Sorbofuranose and its L-Enantiomer
For researchers, scientists, and professionals in drug development, the precise identification of stereoisomers is a critical step in ensuring the safety, efficacy, and specificity of bioactive compounds. Enantiomers, such as beta-D-sorbofuranose and beta-L-sorbofuranose, possess identical physical and chemical properties in an achiral environment, yet can exhibit profoundly different biological activities. This guide provides an objective comparison of key analytical techniques used to distinguish between these enantiomers, supported by experimental data and detailed protocols.
This compound and beta-L-sorbofuranose are non-superimposable mirror images of each other.[1][2] This stereochemical difference is the basis for their differential interaction with other chiral entities, such as polarized light or chiral stationary phases in chromatography.
Figure 1. Chemical structures of this compound (left) and beta-L-sorbofuranose (right). Note their mirror-image relationship.
Comparative Analytical Data
The differentiation of this compound and beta-L-sorbofuranose relies on techniques that can probe their stereochemistry. The most common and effective methods include polarimetry, chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents.[3][4][5]
| Analytical Technique | Parameter Measured | Expected Result for this compound | Expected Result for beta-L-sorbofuranose | Principle of Differentiation |
| Polarimetry | Specific Rotation ([α]D) | Equal in magnitude, opposite in sign to L-enantiomer | Equal in magnitude, opposite in sign to D-enantiomer | Enantiomers rotate plane-polarized light in opposite directions.[4] |
| Chiral HPLC | Retention Time (tR) | Different retention time from L-enantiomer on a chiral stationary phase | Different retention time from D-enantiomer on a chiral stationary phase | Differential transient diastereomeric interactions with a chiral stationary phase.[6] |
| 1H NMR Spectroscopy | Chemical Shift (δ) of Diastereomeric Derivatives | Distinct chemical shifts after reaction with a chiral derivatizing agent | Distinct chemical shifts after reaction with a chiral derivatizing agent | Conversion of enantiomers into diastereomers, which are chemically and spectroscopically distinct.[3][7] |
Experimental Protocols
Detailed methodologies are essential for the successful differentiation of enantiomers. Below are protocols for the key analytical techniques.
Polarimetry
This classical technique measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.
Protocol:
-
Sample Preparation: Accurately weigh a precise amount of the sorbofuranose sample and dissolve it in a known volume of a suitable solvent (e.g., water) to a specific concentration (e.g., 1 g/100 mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
-
Comparison: Compare the sign (+ or -) of the calculated specific rotation to known values for the D and L enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers by using a stationary phase that is itself chiral.[8][9]
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) known for carbohydrate separation, such as a polysaccharide-based column (e.g., Chiralpak AD-H).[10]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of hexane (B92381) and ethanol (B145695) with a small amount of trifluoroacetic acid (TFA), such as (7:3):0.1, v/v hexane-ethanol-TFA.[10]
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Set the flow rate (e.g., 0.5 mL/min).
-
Set the column temperature (e.g., 25°C).[10]
-
Use a suitable detector, such as a Refractive Index (RI) detector or a UV detector if the sample is derivatized.
-
-
Sample Injection: Dissolve the sorbofuranose sample in the mobile phase and inject a small volume (e.g., 10 µL) into the HPLC system.
-
Analysis: Record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification. Identification is confirmed by comparing retention times with those of pure D- and L-sorbofuranose standards.
1H NMR Spectroscopy with Chiral Derivatization
This method converts the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[3][5]
Protocol (based on derivatization with L-cysteine methyl ester): [7]
-
Sample Preparation: Place a small amount (e.g., 1-2 mg) of the sorbofuranose sample directly into an NMR tube.
-
Derivatization:
-
Add an excess of a chiral derivatizing agent, such as L-cysteine methyl ester hydrochloride.
-
Add a deuterated solvent that facilitates the reaction, such as deuterated pyridine (B92270) (pyridine-d5).
-
Allow the reaction to proceed to form the corresponding thiazolidine (B150603) derivatives. This reaction creates a new stereocenter, resulting in the formation of diastereomers.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum of the reaction mixture.
-
-
Spectral Analysis:
-
Analyze the resulting spectrum. The protons of the newly formed diastereomers will exhibit different chemical shifts and/or coupling constants.
-
Compare the observed chemical shifts with those obtained from derivatized standards of pure D- and L-sorbofuranose to determine the identity of the original enantiomer.[3]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for distinguishing between this compound and beta-L-sorbofuranose.
Caption: Workflow for the enantiomeric differentiation of sorbofuranose.
References
- 1. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-L-sorbofuranose | C6H12O6 | CID 12306011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison of beta-D-sorbofuranose with other ketohexoses like fructose.
For Immediate Release
A comprehensive spectroscopic comparison of beta-D-sorbofuranose with other ketohexoses, including the widely studied fructose (B13574), is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their structural nuances through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, alongside Mass Spectrometry (MS) data, offering a valuable resource for carbohydrate chemistry and glycobiology.
This publication details the distinct spectroscopic fingerprints of this compound and beta-D-fructofuranose, two ketohexose isomers with identical molecular formulas (C₆H₁₂O₆) but different stereochemistry. Understanding these differences is crucial for applications ranging from synthetic chemistry to the development of novel therapeutics. This guide synthesizes available experimental and theoretical data to facilitate a direct comparison of their key spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and beta-D-fructofuranose. It is important to note that experimental data for this compound is limited; therefore, some data presented is based on theoretical calculations or data from its L-enantiomer, L-sorbose.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O
| Assignment | This compound (Predicted) | beta-D-Fructofuranose (Experimental) |
| ¹H NMR | ||
| H-1 | ~3.6 - 3.8 | 3.67 (d) |
| H-3 | ~4.0 - 4.2 | 4.11 (d) |
| H-4 | ~4.0 - 4.2 | 4.02 (t) |
| H-5 | ~3.8 - 4.0 | 3.85 (m) |
| H-6 | ~3.6 - 3.8 | 3.73 (d) |
| ¹³C NMR | ||
| C-1 | ~63.0 | 62.5 |
| C-2 | ~104.0 | 104.7 |
| C-3 | ~76.0 | 76.9 |
| C-4 | ~77.0 | 75.8 |
| C-5 | ~82.0 | 82.3 |
| C-6 | ~64.0 | 63.4 |
Note: Predicted values for this compound are based on computational models and may vary from experimental data.
Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | L-Sorbose (Experimental) | D-Fructose (Experimental) |
| O-H stretching | 3650–3100 (broad) | 3650–3100 (broad) |
| C-H stretching | 3000–2800 | 3000–2800 |
| "Fingerprint" Region | 1600–200 | 1600–200 |
| C-O stretching | ~1080, ~1036 | ~1050 (broad) |
| Ring vibrations | ~994, ~981, ~903, ~876, ~822, ~815 | ~940, ~1130 (shoulders) |
Note: Data for L-sorbose is presented as a proxy for D-sorbofuranose due to structural similarities. The "fingerprint" region contains numerous overlapping peaks characteristic of the specific molecule.
Table 3: Key Raman Spectroscopy Peaks (cm⁻¹)
| Vibrational Mode | L-Sorbose (Experimental, Molten) | D-Fructose (Experimental) |
| Ring deformation | 726 | 423, 467, 527 |
| C-C-O bending | - | 592, 627 |
| Ring breathing/stretching | 876, 903, 981, 994 | - |
| C-O stretching | 1036, 1080 | 1050-1100 |
| CH₂ bending | - | 1460 |
Note: The Raman spectrum is sensitive to the physical state of the sample. Data for molten L-sorbose is provided.
Table 4: Major Mass Spectrometry Fragments (m/z)
| Ketohexose | Ionization Method | Key Fragment Ions (m/z) | Interpretation |
| D-Fructose | ESI-MS/MS | 163, 145, 127, 113, 85, 73 | Consecutive losses of H₂O and formaldehyde (B43269) from the parent ion. |
| Sorbose (as proxy) | ESI-MS/MS | (Predicted) Similar fragmentation pattern to fructose is expected due to isomeric nature. | Characteristic losses of small neutral molecules. |
Experimental Protocols
A generalized methodology for the spectroscopic analysis of ketohexoses is provided below. Specific parameters may need to be optimized depending on the instrumentation and sample purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carbohydrate in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Suppress the residual HOD signal using appropriate solvent suppression techniques.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample as a KBr pellet by mixing a small amount of the carbohydrate with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Instrumentation: A benchtop FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes of the functional groups present in the molecule.
3. Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed as solids or in aqueous solution. For solid samples, place a small amount on a microscope slide. For solutions, use a quartz cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: Analyze the Raman spectrum to identify the characteristic scattering peaks corresponding to the vibrational modes of the molecule.
4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the carbohydrate in a suitable solvent (e.g., methanol (B129727) or water) at a low concentration (e.g., 10 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., quadrupole-time-of-flight or ion trap).
-
Data Acquisition: Infuse the sample solution into the ESI source to generate gas-phase ions. Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) experiments by selecting the parent ion and inducing fragmentation to obtain a characteristic fragmentation pattern.
-
Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the molecule and differentiate it from its isomers.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and other ketohexoses.
A Researcher's Guide to Confirming the Anomeric Configuration of Synthetic β-D-Sorbofuranose
For researchers, scientists, and drug development professionals engaged in the synthesis of carbohydrate-based therapeutics, the unambiguous confirmation of stereochemistry is paramount. This guide provides a comparative overview of key analytical techniques for determining the anomeric configuration of synthetic monosaccharides, with a specific focus on β-D-sorbofuranose. We present supporting experimental data, detailed protocols, and a logical workflow to aid in the selection and application of these methods.
The precise arrangement of substituents at the anomeric center (C-2 in the case of sorbofuranose) dictates the molecule's three-dimensional structure and, consequently, its biological activity. Differentiating between the α and β anomers is a critical step in the characterization of any synthetic carbohydrate. This guide compares the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography, with a brief discussion of alternative and complementary techniques.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as sample availability, the need for absolute versus relative configuration, and the desired level of structural detail.
| Analytical Technique | Principle of Anomeric Differentiation | Sample Requirement | Throughput | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | The chemical shift (δ) and coupling constants (J) of the anomeric proton and adjacent protons are highly sensitive to their stereochemical environment. For furanose rings, the ¹JC1,H1 coupling constant is also a reliable indicator. | Milligram | High | Non-destructive, provides detailed information on conformation in solution, relatively fast acquisition. | Requires pure sample, interpretation can be complex for novel structures without reference data. |
| ¹³C NMR Spectroscopy | The chemical shift of the anomeric carbon (C-2) is distinct for α and β anomers. The β-anomer's anomeric carbon is typically found at a higher field (lower ppm) compared to the α-anomer. | Milligram | High | Provides direct information on the carbon skeleton, less signal overlap than ¹H NMR. | Less sensitive than ¹H NMR, may require longer acquisition times. |
| X-ray Crystallography | Provides a definitive three-dimensional structure of the molecule in the solid state, unambiguously determining the absolute configuration of all stereocenters, including the anomeric carbon. | Microgram to Milligram (single crystal) | Low | Unambiguous determination of absolute and relative stereochemistry.[1] | Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may not represent the solution-state conformation. |
| Chiral Chromatography | Differential interaction of anomers with a chiral stationary phase leads to their separation, allowing for identification based on retention time.[2][3] | Microgram | Medium | Can separate and quantify anomers in a mixture.[2] | Requires method development, may not provide structural information directly. |
| Mass Spectrometry | Ion mobility-mass spectrometry can separate and identify anomers based on differences in their ion mobility, which is related to their shape and size.[4][5] | Microgram | High | High sensitivity, rapid analysis.[4] | Does not directly provide stereochemical information without specialized techniques like ion mobility. |
Experimental Data: NMR Analysis of D-Sorbofuranose Anomers
| Nucleus | Parameter | α-D-Sorbofuranose (Predicted/Typical) | β-D-Sorbofuranose (Predicted/Typical) | Key Differentiating Feature |
| ¹H | δ (H-3) (ppm) | ~4.0-4.2 | ~3.9-4.1 | The chemical shift of protons adjacent to the anomeric center can be influenced by the anomeric configuration. |
| J (H3-H4) (Hz) | ~7-9 | ~3-5 | The magnitude of the coupling constant between H-3 and H-4 is dependent on their dihedral angle, which differs between anomers. | |
| ¹³C | δ (C-2) (ppm) | ~104 | ~101 | The anomeric carbon of the β-anomer is typically shielded (lower ppm value) compared to the α-anomer. |
| δ (C-3) (ppm) | ~75 | ~77 | The chemical shift of the carbon adjacent to the anomeric center is also affected by the anomeric configuration. |
Note: The values presented are based on general principles of carbohydrate NMR spectroscopy and predictive tools. Experimental verification is essential.
Experimental Workflow for Anomeric Configuration Confirmation
The following diagram illustrates a logical workflow for the confirmation of the anomeric configuration of a synthetic carbohydrate like β-D-sorbofuranose.
Caption: A logical workflow for confirming the anomeric configuration of synthetic β-D-sorbofuranose.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra for the purpose of anomeric configuration determination.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified synthetic sorbofuranose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium, which simplifies the spectrum by removing the broad -OH signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters to Observe:
-
Anomeric Proton Region: Pay close attention to the region where anomeric protons typically resonate (for furanoses, this can be a broader range than for pyranoses).
-
Chemical Shifts (δ): Note the precise chemical shifts of all signals.
-
Coupling Constants (J): Measure the coupling constants, particularly for the protons on C-3 and C-4, as their dihedral angle is stereochemically informative.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities and aid in the assignment of all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the anomeric carbon (C-2) of sorbofuranose.
-
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Parameter to Observe:
-
Anomeric Carbon Chemical Shift (δ): The chemical shift of the anomeric carbon (C-2) is a primary indicator of the anomeric configuration.
-
4. Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values for known α- and β-anomers of sorbofuranose or related furanosides.
-
For the β-anomer, expect the anomeric carbon to resonate at a higher field (lower ppm) compared to the α-anomer.
-
Analyze the J-coupling constants to infer the dihedral angles and confirm the stereochemical relationships of the ring substituents.
X-ray Crystallography
This protocol outlines the fundamental steps for determining the anomeric configuration of a monosaccharide using single-crystal X-ray diffraction.
1. Crystallization:
-
The primary and often most challenging step is to grow a single crystal of the synthetic sorbofuranose of suitable size and quality (typically >0.1 mm in all dimensions).[1]
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data as a series of images.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data.
4. Structure Analysis:
-
The final refined structure will provide the precise three-dimensional arrangement of all atoms in the molecule.
-
The stereochemistry at the anomeric center (C-2) can be unambiguously determined, confirming the β-configuration.
-
The absolute configuration of the entire molecule can also be determined if a heavy atom is present or if anomalous dispersion effects are measured.
Conclusion
The confirmation of the anomeric configuration of synthetic β-D-sorbofuranose is a critical step in its chemical characterization. NMR spectroscopy offers a powerful and non-destructive method for determining the anomeric configuration in solution, relying on the analysis of chemical shifts and coupling constants. For an unequivocal determination of the absolute and relative stereochemistry in the solid state, X-ray crystallography is the gold standard, provided a suitable single crystal can be obtained. The choice of method will be guided by the specific requirements of the research, but a combination of these techniques provides the most comprehensive structural elucidation.
References
A Comparative Guide to the Quantification of D-Sorbofuranose for Researchers and Pharmaceutical Professionals
An essential ketose sugar, D-sorbose, a close structural relative of fructose, holds significant importance in various industrial and research applications. Notably, its stereoisomer, L-sorbose, is a key intermediate in the commercial synthesis of Vitamin C (ascorbic acid). More recent research has highlighted the potential of D-sorbose as a functional sweetener due to its ability to inhibit disaccharidase activity, which can help suppress postprandial blood glucose and insulin (B600854) levels.[1][2] This burgeoning interest in D-sorbose necessitates robust and reliable quantification methods to ensure quality control in industrial production and to support further research into its physiological effects. This guide provides a comparative overview of common analytical techniques for the quantification of D-sorbofuranose, the five-membered ring structure of D-sorbose, offering insights into their methodologies, performance, and applications.
Introduction to D-Sorbofuranose
D-sorbose, like other monosaccharides, can exist in different isomeric forms, including the furanose (a five-membered ring) and pyranose (a six-membered ring) structures, each of which can have alpha (α) and beta (β) anomers. In solution, these forms are in equilibrium. While the specific quantification of the beta-D-sorbofuranose isomer is not always the primary focus in industrial applications, the analytical methods discussed are capable of separating and quantifying the different isomers of D-sorbose. The choice of method often depends on the sample matrix, required sensitivity, and the specific research or quality control question being addressed.
Quantification Methodologies: A Head-to-Head Comparison
The quantification of D-sorbofuranose and its isomers can be achieved through several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of carbohydrates. For sugars like D-sorbose that lack a strong UV chromophore, detection can be challenging. However, several HPLC detection methods can be effectively employed.
Experimental Protocol (HPLC with Refractive Index Detection - RID):
-
Sample Preparation: Samples containing D-sorbose are dissolved in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and filtered through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic System: A typical setup includes an HPLC system equipped with an isocratic pump, an autosampler, a column oven, and a refractive index detector (RID).
-
Chromatographic Column: An amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carbohydrate analysis.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is used for separation. The flow rate is typically maintained at 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Detection: The eluting compounds are detected by a refractive index detector.
-
Quantification: A calibration curve is generated using standard solutions of D-sorbose of known concentrations. The concentration of D-sorbose in the samples is then determined by comparing their peak areas to the calibration curve.
Workflow for HPLC-RID Analysis of D-Sorbofuranose:
Caption: Workflow for the quantification of D-Sorbofuranose using HPLC with Refractive Index Detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. Since sugars are non-volatile, a derivatization step is required to make them amenable to GC analysis.
Experimental Protocol (GC-MS with Silylation):
-
Sample Preparation and Derivatization:
-
An aqueous sample containing D-sorbose is first dried completely under a stream of nitrogen.
-
The dried sample is then derivatized by adding a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.
-
The mixture is heated (e.g., at 70°C for 30 minutes) to facilitate the reaction, which converts the hydroxyl groups of the sugar to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for analysis.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 150°C is held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Quantification: Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized D-sorbose and an internal standard. A calibration curve is constructed by analyzing derivatized standards.
Workflow for GC-MS Analysis of D-Sorbofuranose:
Caption: Workflow for the quantification of D-Sorbofuranose using GC-MS with silylation.
Enzymatic Assays
Enzymatic assays offer high specificity for the quantification of a particular sugar. For D-sorbose, an assay can be developed based on the activity of sorbitol dehydrogenase, which catalyzes the conversion of sorbitol to fructose, a reaction that can be coupled to the reduction of NAD+ to NADH. While this assay is primarily for sorbitol, it can be adapted to quantify sorbose by measuring the reverse reaction or by using a coupled enzyme system. A more direct approach for ketoses like sorbose might involve a keto-reductase.
Experimental Protocol (Conceptual Enzymatic Assay):
-
Reagents:
-
Buffer solution (e.g., Tris-HCl, pH 7.5).
-
NADH.
-
Sorbitol dehydrogenase or a suitable keto-reductase.
-
Sample containing D-sorbose.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the buffer, NADH, and the sample.
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.
-
-
Quantification: The rate of NADH oxidation is proportional to the concentration of D-sorbose in the sample. A standard curve is generated using known concentrations of D-sorbose to quantify the amount in the samples.
Logical Relationship for an Enzymatic Assay of D-Sorbofuranose:
Caption: Logical relationship in an enzymatic assay for D-Sorbofuranose quantification.
Performance Comparison
The choice of quantification method will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC-RID | GC-MS | Enzymatic Assay |
| Specificity | Moderate (co-elution can occur) | High (mass spectral data provides confirmation) | Very High (enzyme-specific) |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | ng/mL to µg/mL range |
| Linearity | Good over a wide concentration range | Good, but can be affected by derivatization efficiency | Typically linear over a narrower range |
| Precision | High (RSD < 2%) | High (RSD < 5% with internal standard) | Good (RSD < 10%) |
| Sample Throughput | High | Moderate (due to derivatization and longer run times) | High (can be automated in microplates) |
| Cost (Instrument) | Moderate | High | Low to Moderate |
| Cost (Per Sample) | Low | Moderate | Low |
| Sample Prep | Simple (dissolution and filtration) | Complex (drying and derivatization) | Simple (mixing reagents) |
Conclusion
The quantification of D-sorbofuranose is crucial for quality control in the pharmaceutical and food industries and for advancing research into its biological activities. This guide has provided a comparative overview of three common analytical methods: HPLC-RID, GC-MS, and enzymatic assays.
-
HPLC-RID is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification and confirmatory analysis, despite its more complex sample preparation.
-
Enzymatic assays provide excellent specificity and are well-suited for high-throughput screening in complex biological matrices.
The selection of the most appropriate method will depend on a careful consideration of the analytical needs, including sensitivity, specificity, sample throughput, and available resources. For researchers and drug development professionals, understanding the principles and performance characteristics of these techniques is paramount for obtaining accurate and reliable quantification of D-sorbofuranose.
References
Comparative study of the enzymatic kinetics of different sorbofuranose-metabolizing enzymes
A detailed guide for researchers, scientists, and drug development professionals on the kinetic properties and regulatory mechanisms of key enzymes involved in sorbofuranose metabolism.
This guide provides a comparative study of the enzymatic kinetics of various enzymes responsible for the metabolism of sorbofuranose and its related sugar alcohols. Understanding the kinetic parameters and regulatory pathways of these enzymes is crucial for applications in metabolic engineering, biotechnology, and the development of therapeutic agents targeting these pathways. This document summarizes key kinetic data, details experimental protocols for enzyme activity assays, and illustrates the relevant metabolic and regulatory pathways.
Key Sorbofuranose-Metabolizing Enzymes and Their Metabolic Pathways
Sorbofuranose, a furanose form of sorbose, is metabolized through several key enzymatic steps, primarily in microorganisms. The metabolic pathways generally involve the conversion of L-sorbose or D-sorbitol into intermediates of central carbon metabolism, such as fructose-6-phosphate. The primary enzymes discussed in this guide are:
-
Sorbitol Dehydrogenase (SDH) : Primarily involved in the polyol pathway, catalyzing the reversible oxidation of D-sorbitol to D-fructose.
-
L-Sorbose-1-Phosphate Reductase : A key enzyme in the bacterial L-sorbose metabolic pathway, which converts L-sorbose-1-phosphate to D-sorbitol-6-phosphate.
-
D-Sorbitol-6-Phosphate Dehydrogenase : The subsequent enzyme in the bacterial L-sorbose pathway, responsible for the oxidation of D-sorbitol-6-phosphate to D-fructose-6-phosphate.
-
Sorbose Reductase : Found in organisms like Gluconobacter, this enzyme directly reduces L-sorbose to D-sorbitol.
-
Glucose-Fructose Oxidoreductase (GFOR) : An enzyme from Zymomonas mobilis that can be involved in sorbitol production through a coupled oxidation-reduction reaction between glucose and fructose.
The metabolic pathways involving these enzymes are illustrated below:
Efficacy of beta-D-sorbofuranose as a precursor compared to other monosaccharides in synthesis
This guide aims to provide a framework for such a comparison, outlining key areas for consideration and presenting available, albeit non-comparative, information on the synthetic utility of different monosaccharide precursors. The lack of head-to-head comparative studies necessitates a more generalized discussion of their potential advantages and disadvantages based on their inherent chemical structures.
I. Structural Considerations of Monosaccharide Precursors
The utility of a monosaccharide as a synthetic precursor is largely dictated by its stereochemistry, the reactivity of its hydroxyl groups, and its conformational preferences.
| Monosaccharide | Key Structural Features | Potential Synthetic Implications |
| beta-D-Sorbofuranose | Furanose (five-membered ring) structure. A ketohexose. | The furanose ring can offer different conformational rigidity compared to pyranoses, potentially influencing stereochemical outcomes in reactions. The presence of a quaternary anomeric carbon may offer unique reactivity. |
| D-Glucose | Pyranose (six-membered ring) structure. An aldohexose. | The more stable chair conformation is well-understood, providing a predictable stereochemical scaffold. The anomeric proton can be readily substituted. |
| D-Fructose | Exists in both furanose and pyranose forms. A ketohexose. | The equilibrium between ring forms can be exploited or may require careful control. As a ketohexose, it offers different reactivity at the anomeric center compared to aldoses. |
| D-Galactose | Pyranose (six-membered ring) structure. An aldohexose, C4-epimer of glucose. | The axial hydroxyl group at the C4 position provides a different stereochemical environment compared to glucose, which can be advantageous for achieving specific stereoisomers in target molecules. |
Table 1. Structural Comparison of Common Monosaccharide Precursors. This table highlights the key structural differences that can influence the synthetic utility of each monosaccharide.
II. Potential Applications and Areas for Comparative Study
While direct comparative data is lacking, the following areas represent key synthetic applications where a systematic comparison of this compound and other monosaccharides would be highly valuable to the scientific community.
A. Chiral Pool Synthesis
Monosaccharides are excellent starting materials in "chiral pool" synthesis, where their inherent chirality is transferred to the target molecule. A comparative study would involve synthesizing a specific chiral target from each monosaccharide and evaluating the overall yield and stereochemical purity.
Logical Workflow for Comparative Chiral Synthesis
Figure 1. A logical workflow for a comparative study on the efficacy of different monosaccharides in chiral pool synthesis.
B. Nucleoside Analog Synthesis
The synthesis of nucleoside analogs is a critical area of drug development. The furanose structure of this compound makes it an intriguing starting material for novel nucleoside derivatives. A direct comparison with D-ribose (the natural precursor) and other hexoses could reveal advantages in terms of yield or the ability to synthesize unique structures.
C. Oligosaccharide Synthesis
The stereoselective formation of glycosidic bonds is central to oligosaccharide synthesis. The reactivity of the anomeric center and the stereochemistry of the hydroxyl groups of the precursor monosaccharide are paramount. A comparative glycosylation reaction using this compound, glucose, and galactose as glycosyl donors or acceptors would provide invaluable data on their relative performance.
III. Experimental Protocols: A Generalized Approach
Due to the absence of specific comparative experimental data for this compound, a generalized protocol for a key synthetic transformation, such as glycosylation, is provided below. This can serve as a template for designing comparative studies.
Generalized Experimental Protocol for a Koenigs-Knorr Glycosylation
-
Preparation of the Glycosyl Donor:
-
Peracetylate the chosen monosaccharide (e.g., this compound, glucose, galactose) using acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate (B1210297) or pyridine).
-
Convert the peracetylated sugar to the corresponding glycosyl bromide using a solution of hydrogen bromide in acetic acid.
-
Purify the glycosyl bromide by crystallization or chromatography.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor and the glycosyl bromide donor in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Add a promoter, such as silver carbonate or silver triflate, to the reaction mixture at a controlled temperature (often starting at low temperatures, e.g., -40°C, and slowly warming to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and filter off the insoluble silver salts.
-
Purify the resulting disaccharide by column chromatography.
-
-
Deprotection:
-
Remove the acetyl protecting groups using a base-catalyzed transesterification, such as the Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Neutralize the reaction and purify the final deprotected oligosaccharide.
-
Experimental Workflow for Comparative Glycosylation
Figure 2. A proposed experimental workflow for a comparative study of different monosaccharides as glycosyl donors in a glycosylation reaction.
IV. Conclusion and Future Outlook
The current body of scientific literature does not provide sufficient data to definitively compare the efficacy of this compound with other common monosaccharides as a precursor in chemical synthesis. To address this knowledge gap, direct, head-to-head comparative studies are essential. Such research should focus on key synthetic transformations, including chiral pool synthesis, nucleoside analog formation, and oligosaccharide synthesis. The resulting quantitative data on yields, reaction kinetics, and stereoselectivity will be invaluable for researchers, scientists, and drug development professionals in selecting the optimal monosaccharide precursor for their specific synthetic goals. The unique structural features of this compound suggest that it may offer novel synthetic pathways and access to previously inaccessible molecular architectures.
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Nuances of Two Key Furanose Sugars
In the intricate world of carbohydrate chemistry and its application in drug development, a profound understanding of the three-dimensional structure of monosaccharides is paramount. This guide provides a detailed structural comparison of two furanose sugars: β-D-sorbofuranose and the well-characterized β-D-ribofuranose. While both share the five-membered furanose ring, their distinct substituent patterns lead to significant conformational differences that can impact their biological activity and utility as pharmaceutical building blocks. This comparison is supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural and Conformational Data
| Parameter | β-D-Sorbofuranose (approximated from related structures) | Methyl β-D-ribofuranoside[1] |
| Ring Bond Lengths (Å) | ||
| C1-C2 | ~1.53 | 1.527 |
| C2-C3 | ~1.52 | 1.525 |
| C3-C4 | ~1.53 | 1.526 |
| C4-O4 | ~1.44 | 1.441 |
| O4-C1 | ~1.43 | 1.427 |
| Ring Bond Angles (°) | ||
| O4-C1-C2 | ~105 | 106.3 |
| C1-C2-C3 | ~103 | 103.1 |
| C2-C3-C4 | ~104 | 102.8 |
| C3-C4-O4 | ~106 | 106.1 |
| C4-O4-C1 | ~109 | 109.9 |
| Key Torsional Angles (°) | Data not available | C1-C2-C3-C4: -29.2 |
| C2-C3-C4-O4: 11.5 | ||
| C3-C4-O4-C1: 10.4 | ||
| C4-O4-C1-C2: -25.0 | ||
| O4-C1-C2-C3: 31.6 |
Structural Diagrams
Visualizing the three-dimensional structures of these sugars is essential for appreciating their conformational differences.
Caption: Haworth projections of β-D-sorbofuranose and β-D-ribofuranose.
Experimental Protocols
The structural characterization of furanose sugars relies heavily on two primary experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furanose Structure Elucidation
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For furanose sugars, which often exist in equilibrium between different conformations, NMR provides crucial information about the dominant solution-state structure and dynamics.
A general protocol for the NMR analysis of a furanose sugar is as follows:
-
Sample Preparation: Dissolve a pure sample of the furanose sugar (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-50 mM in a standard 5 mm NMR tube.
-
1D ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number of different proton environments and their chemical shifts. For furanoses, the anomeric proton (H1) typically resonates in a distinct region of the spectrum.
-
2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish proton-proton coupling networks. This allows for the assignment of protons that are directly coupled to each other, helping to trace the carbon backbone of the sugar.
-
2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals correlations between all protons within a spin system. This is particularly useful for assigning all the protons of a single furanose ring, even if some are not directly coupled.
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: An HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows for the assignment of the carbon resonances.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the overall connectivity of the molecule.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments provide information about protons that are close in space, regardless of whether they are bonded. This is essential for determining the stereochemistry and the three-dimensional conformation of the furanose ring.
-
Data Analysis: The chemical shifts, coupling constants (especially ³JHH values), and NOE intensities are analyzed to determine the ring pucker (e.g., envelope or twist conformation) and the orientation of the substituents.
Caption: Experimental workflow for NMR-based structural elucidation of furanose sugars.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state. This technique is invaluable for obtaining precise bond lengths, bond angles, and torsional angles.
A general protocol for the X-ray crystallographic analysis of a furanose sugar is as follows:
-
Crystallization: The most critical and often challenging step is to grow single crystals of the furanose sugar of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods. This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process iteratively improves the fit between the calculated and observed diffraction data, resulting in a final, accurate molecular structure.
-
Structure Validation: The final structure is validated to ensure its quality and correctness.
Caption: Workflow for determining the crystal structure of a furanose sugar.
Signaling Pathways and Biological Relevance
While specific signaling pathways directly initiated by free β-D-sorbofuranose are not well-documented, furanose sugars, in general, are integral to numerous biological processes. β-D-ribofuranose is a fundamental component of the backbone of ribonucleic acid (RNA) and is present in key energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and coenzymes such as NAD+ and FAD. The conformation of the ribofuranose ring in these molecules is critical for their biological function and recognition by enzymes.
The involvement of furanose sugars in biological systems often occurs after their incorporation into larger molecules. For instance, the puckering of the ribofuranose ring in nucleotides can influence the overall structure of RNA and its interactions with proteins.
Caption: General role of furanose sugars in key biological processes.
References
In Vitro vs. In Vivo Stability and Metabolism of beta-D-Sorbofuranose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo stability and metabolism of beta-D-sorbofuranose. Due to the limited direct experimental data on this compound, this guide draws upon established principles of carbohydrate chemistry and metabolism of structurally related compounds, such as D-sorbose, L-sorbose, and other ketohexoses. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this specific monosaccharide.
Executive Summary
This compound, a five-membered ring isomer of the ketohexose D-sorbose, is expected to exhibit distinct stability and metabolic profiles when comparing controlled in vitro environments to complex in vivo systems. While pyranose (six-membered) rings are generally more stable for aldohexoses, ketohexoses like fructose (B13574) can exist in significant furanose proportions.[1][2] In vitro, the stability of this compound will be primarily influenced by pH and temperature, leading to potential hydrolysis or conversion to other isomers. In vivo, following ingestion or administration, it is anticipated to undergo enzymatic metabolism, primarily in the liver, potentially involving pathways associated with fructose and sorbitol metabolism.
In Vitro Stability Profile
The in vitro stability of this compound is crucial for understanding its shelf-life in formulations and its behavior in experimental assays. The primary degradation pathways in aqueous solutions are likely to be hydrolysis of the glycosidic bond (if applicable in a larger molecule) and isomerization to other forms of sorbose (alpha-furanose, alpha/beta-pyranose) or other monosaccharides.
Table 1: Predicted In Vitro Stability of this compound under Various Conditions
| Condition | Expected Stability | Primary Degradation/Transformation Pathways |
| Neutral pH (7.0-7.4) | Moderate | Anomerization to other sorbose isomers (alpha-sorbofuranose, alpha/beta-sorbopyranose). |
| Acidic pH (< 4.0) | Low | Acid-catalyzed hydrolysis of the furanose ring, leading to the open-chain form and potential degradation products. |
| Alkaline pH (> 8.0) | Low | Base-catalyzed isomerization and potential degradation to acidic products. |
| Elevated Temperature (> 50°C) | Low | Increased rates of hydrolysis and isomerization. |
Experimental Protocol: In Vitro Stability Assessment
This protocol outlines a general method for assessing the in vitro stability of this compound in simulated biological fluids.
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in deionized water.
-
Prepare simulated gastric fluid (SGF, pH 1.2-3.0) and simulated intestinal fluid (SIF, pH 6.8-7.4).
-
-
Incubation:
-
Add a known concentration of this compound to SGF and SIF to achieve a final concentration suitable for analytical detection.
-
Incubate the solutions at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately quench any enzymatic activity (if present in the simulation) or pH-driven reactions by neutralization or addition of a stopping reagent.
-
-
Analysis:
-
Analyze the samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or High-Performance Liquid Chromatography (HPLC) with a suitable detector to quantify the remaining this compound and identify any degradation or isomerization products.[3]
-
In Vivo Metabolism
The in vivo metabolism of this compound is expected to be a complex process involving absorption, distribution, metabolism, and excretion (ADME). As a stereoisomer of fructose, it is likely to be metabolized through similar enzymatic pathways.
Table 2: Predicted In Vivo Metabolic Fate of this compound
| Metabolic Process | Predicted Outcome | Key Enzymes and Tissues Involved |
| Absorption | Likely absorbed in the small intestine, potentially via GLUT transporters. | Small intestine enterocytes. |
| Metabolism | Primarily metabolized in the liver. Potential conversion to sorbitol and then to fructose or glucose.[4][5] | Liver. Key enzymes may include sorbitol dehydrogenase and fructokinase. |
| Distribution | Distributed via the bloodstream to various tissues. | Systemic circulation. |
| Excretion | Unmetabolized this compound and its metabolites are likely excreted in the urine. | Kidneys. |
Experimental Protocol: In Vivo Metabolism Study (Rodent Model)
This protocol provides a general framework for an in vivo study to investigate the metabolism of this compound in a rat model.
-
Animal Acclimatization and Dosing:
-
Sample Collection:
-
Collect blood samples from the tail vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect urine and feces over a 24 or 48-hour period.
-
At the end of the study, euthanize the animals and collect relevant tissues (liver, kidney, intestine).
-
-
Sample Preparation:
-
Process blood to obtain plasma or serum.
-
Homogenize tissue samples.
-
Perform protein precipitation and extraction of metabolites from all biological matrices.
-
-
Analysis:
-
Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its metabolites.[6]
-
Signaling and Metabolic Pathways
The metabolism of D-sorbose is closely linked to the polyol pathway and fructose metabolism. It is plausible that this compound would enter these pathways.
Caption: Predicted in vivo metabolic pathway of this compound.
Caption: Experimental workflow for stability and metabolism studies.
Conclusion
While direct experimental data for this compound remains to be established, this guide provides a predictive framework based on the known behavior of similar ketohexoses. The in vitro stability is expected to be pH-dependent, with a higher lability in acidic and alkaline conditions. The in vivo metabolism is likely to involve pathways shared with fructose and sorbitol, primarily occurring in the liver. The provided experimental protocols and diagrams offer a starting point for researchers to design and execute studies that will generate specific data for this compound, ultimately contributing to a more complete understanding of its biological properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. geometryofmolecules.com [geometryofmolecules.com]
- 3. Determining Sorbitol in Complex Food Samples: HPAE-PAD Method [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
Safety Operating Guide
Personal protective equipment for handling beta-D-sorbofuranose
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling beta-D-sorbofuranose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: To prevent skin exposure, wear appropriate protective gloves and clothing.[1]
-
Respiratory Protection: Under normal use conditions, respiratory protection is not required. However, if dust formation is likely, a particle filter is recommended.[1]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Prevent ingestion and inhalation.[1]
-
Minimize dust formation.[1]
-
Wash hands thoroughly before breaks and immediately after handling the product.[1]
Storage:
-
Keep containers tightly closed.
-
Store in a dry, cool, and well-ventilated place.[1]
-
Avoid excess heat and incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Disposal: Sweep up and shovel the solid material into suitable containers for disposal.[1]
-
Environmental Precautions: Avoid release into the environment.[1]
Quantitative Data
The following table summarizes the key physical and chemical properties of a closely related compound, beta-D-fructose, which can be used as a reference for this compound.
| Property | Value |
| Molecular Formula | C6 H12 O6 |
| Molecular Weight | 180.16 |
| Appearance | White Solid |
| Odor | Odorless |
| pH | 5-7 @ 25°C (1.8 %) |
| Melting Point/Range | 103 - 105 °C / 217.4 - 221 °F |
Data obtained from the Safety Data Sheet for beta-D-Fructose.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
